2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
Description
Properties
IUPAC Name |
2-[(5-aminopyridin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(4-5-12)8-3-2-7(9)6-10-8/h2-3,6,12H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHDTOMXHJHLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264374 | |
| Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4928-46-5 | |
| Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol: Synthesis, Characterization, and Applications
This technical guide provides an in-depth exploration of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol, a substituted aminopyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document elucidates the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, and potential applications, grounded in established chemical principles and data from analogous structures.
Chemical Identity and Nomenclature
The unequivocal identification of a chemical entity is paramount for scientific discourse and regulatory compliance. The structure of the topic compound consists of a 2-(methylamino)ethanol moiety attached to the 2-position of a 5-aminopyridine ring.
Systematic Name (IUPAC): 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol
This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines. The ethanol backbone is the principal functional group, with a complex substituent at the 2-position. This substituent is a methylamino group further substituted with a 5-aminopyridin-2-yl group. Based on the naming convention for a similarly structured compound, (5-aminopyridin-2-yl)methanol, which is systematically named (5-amino-2-pyridinyl)methanol[1], the application of these rules leads to the designated IUPAC name for the target molecule.
Chemical Structure:
Figure 2: Proposed synthetic workflow for 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol.
Rationale for the Proposed Synthesis
The 2-position of the pyridine ring is activated towards nucleophilic attack, especially when an electron-withdrawing group is present. While the amino group at the 5-position is electron-donating, the inherent electron deficiency of the pyridine ring at the 2- and 6-positions, coupled with a good leaving group like a halide, allows for substitution. The nitrogen of 2-(methylamino)ethanol is a potent nucleophile that can displace the chloride from 2-chloro-5-aminopyridine. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A high-boiling polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to allow for the reaction to be conducted at an elevated temperature, which is often necessary for nucleophilic aromatic substitutions on heterocyclic rings.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-aminopyridine
-
2-(Methylamino)ethanol [2][3][4][5]* Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-aminopyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Nucleophile: Add 2-(methylamino)ethanol (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol.
Potential Applications in Drug Discovery and Development
Substituted aminopyridines are a well-established class of pharmacophores with a wide range of biological activities. [6]They are key components in numerous approved drugs and clinical candidates. The structural motifs present in 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol suggest several potential applications:
-
Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the kinase active site.
-
Central Nervous System (CNS) Agents: Aminopyridines are known to modulate ion channels in the CNS. [7]The title compound could be investigated for its potential activity on various neuronal targets.
-
Antimicrobial Agents: Certain aminopyridine derivatives have demonstrated antibacterial and antifungal properties. [6] The aminoethanol side chain can improve the pharmacokinetic properties of the molecule, such as solubility and metabolic stability, making it an attractive building block for creating more drug-like molecules.
Safety and Handling
Given the absence of specific toxicological data for 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol, a cautious approach to its handling is imperative. The safety profile can be inferred from its constituent parts.
-
Aminopyridines: Aminopyridines are known to be toxic and can be readily absorbed through the skin and gastrointestinal tract. [7]Acute exposure can lead to headaches, nausea, and in severe cases, convulsions and respiratory failure. [7]* Amino Alcohols: Amino alcohols can be corrosive and irritants to the skin, eyes, and respiratory tract. [2][8] Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9][10]* Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is a molecule with significant potential in medicinal chemistry and drug discovery. While experimental data on the compound itself is scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is robust and relies on well-established chemical transformations. As with any novel chemical entity, all handling and experimental work should be conducted with the utmost care and adherence to safety protocols.
References
-
U.S. Environmental Protection Agency. Aminopyridines. [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
-
The Good Scents Company. methyl ethanol amine, 109-83-1. [Link]
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]
-
Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]
-
Pharmaffiliates. CAS No : 149806-47-3 | Product Name : 2-[(5-Bromopyridin-2-yl)methylamino]ethanol. [Link]
-
PubChem. (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240. [Link]
- Google Patents.
- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
Nissei Corporation. AMINO ALCOHOL EA. [Link]
-
King, A. M., et al. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 314–321. [Link]
-
Danish Environmental Protection Agency. Selected amines and amino alcohols. [Link]
-
European Patent Office. Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Nissei Corporation. AMINO ALCOHOL 2A. [Link]
-
Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]
-
U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. [Link]
-
National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Reddit. Selective protection of alcohol over amine. [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
-
ResearchGate. (PDF) Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3- dimethylaminopropiophenones. [Link]
Sources
- 1. (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]
- 3. 2-(メチルアミノ)エタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. methyl ethanol amine, 109-83-1 [thegoodscentscompany.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
Unlocking the Potential of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the potential research applications of the novel compound 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol. While direct research on this specific molecule is nascent, its constituent chemical moieties—an aminopyridine core and a methylaminoethanol side chain—are well-characterized and offer a strong foundation for predicting its utility in diverse scientific fields. This document serves as a roadmap for researchers, scientists, and drug development professionals interested in harnessing the potential of this promising molecule.
Introduction: A Molecule of Bivalent Potential
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is a unique chemical entity that marries two functional groups of significant interest in both medicinal chemistry and materials science. The 2-aminopyridine scaffold is a privileged structure in drug discovery, known for its presence in a multitude of biologically active compounds.[1][2][3] The methylaminoethanol component, a versatile organic building block, contributes properties valuable in chemical synthesis and the development of functional materials.[4][5][6] This guide will dissect the potential of the combined molecule, offering insights into its physicochemical properties, plausible synthetic routes, and, most importantly, its prospective applications.
Physicochemical Properties and Structural Features
A comprehensive understanding of a molecule's physical and chemical properties is paramount for its application in research. While experimental data for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is not yet widely available, we can infer key characteristics from its constituent parts.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C8H13N3O | Based on chemical structure |
| Molecular Weight | 167.21 g/mol | Calculated from the molecular formula |
| Appearance | Likely a pale-yellow liquid or low-melting solid | Based on the appearance of the similar compound 2-[(5-Bromopyridin-2-yl)methylamino]ethanol[7] |
| Solubility | Expected to be soluble in water and polar organic solvents | The ethanolamine moiety imparts hydrophilicity[8][9] |
| Boiling Point | Estimated to be >160 °C | The boiling point of 2-(methylamino)ethanol is ~159 °C[9] |
| pKa | Expected to have at least two pKa values | Due to the presence of the pyridine ring nitrogen and the amino groups |
Potential Applications in Drug Discovery and Development
The aminopyridine core is a well-established pharmacophore, suggesting that 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol could be a valuable tool in drug discovery.
Neurological Disorders: Targeting Potassium Channels
Aminopyridines are known to function as potassium channel blockers.[3][10] For instance, 4-aminopyridine is used to improve walking in patients with multiple sclerosis.[11] By blocking these channels, aminopyridine derivatives can enhance neurotransmitter release at synapses, a mechanism that could be beneficial in various neurological conditions.[12]
Hypothetical Mechanism of Action:
Caption: A streamlined workflow for evaluating the antimicrobial potential of the target compound.
Oncology: Dual-Inhibitor Potential
Recent research has highlighted the development of 2-aminopyridine derivatives as potent dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing promise in treating refractory solid tumors and hematological malignancies. [13]The structural features of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol make it a candidate for investigation in this area.
Applications in Materials Science and Chemical Synthesis
The methylaminoethanol portion of the molecule offers functionalities that are highly valuable in materials science and as a versatile building block in organic synthesis.
Development of Functional Polymers and Materials
The hydroxyl and amino groups of the methylaminoethanol side chain can serve as reactive sites for polymerization. [14]This could enable the creation of polymers with unique properties, such as enhanced thermal stability or solubility, for applications in coatings, adhesives, and other advanced materials.
Synthesis of Deep Eutectic Solvents (DES)
2-(Methylamino)ethanol has been successfully used as a hydrogen bond donor in the synthesis of deep eutectic solvents (DES), which are emerging as greener alternatives to traditional ionic liquids for applications like CO2 capture. [6]The presence of the aminopyridine ring in the target molecule could further enhance the CO2 absorption capacity of the resulting DES.
Experimental Protocol: Synthesis of a Deep Eutectic Solvent
-
Reactant Preparation: In a round-bottom flask, combine 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (as the hydrogen bond donor) with a suitable hydrogen bond acceptor (e.g., choline chloride) in a specific molar ratio.
-
Heating and Stirring: Heat the mixture with constant stirring until a homogeneous, clear liquid is formed.
-
Drying: Dry the resulting DES under vacuum to remove any residual moisture.
-
Characterization: Characterize the DES using techniques such as FTIR and NMR spectroscopy to confirm its formation and purity.
A Versatile Intermediate in Organic Synthesis
The molecule's multiple reactive sites—the primary amine on the pyridine ring, the tertiary amine, and the hydroxyl group—make it a valuable intermediate for the synthesis of more complex molecules. [7][14]It can participate in a variety of organic reactions, including nucleophilic substitutions and condensation reactions.
Proposed Synthetic Route
A plausible synthetic route for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol can be envisioned through a multi-step process, likely involving the reaction of a suitably protected 5-aminopyridine derivative with a precursor of the methylaminoethanol side chain. While a specific patented synthesis for this exact molecule is not readily available, established methods for the synthesis of related aminopyridine derivatives can be adapted. [15]
Conclusion and Future Directions
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol stands as a molecule with significant untapped potential. Its hybrid structure, combining the proven pharmacological relevance of the aminopyridine core with the synthetic versatility of the methylaminoethanol side chain, opens up a wide array of research avenues. Future investigations should focus on developing efficient synthetic protocols, conducting thorough in vitro and in vivo studies to validate its predicted biological activities, and exploring its utility in the creation of novel materials. This technical guide provides a foundational framework to inspire and direct these future research endeavors.
References
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- 2-(Methylamino)ethanol >= 98 109-83-1. Sigma-Aldrich.
- 2-(Methylamino)ethanol (N-Methylethanolamine). MedChemExpress.
- methyl ethanol amine, 109-83-1. The Good Scents Company.
- Ethanolamines and Ethanolamine Compounds & DEA complexes / derivatives / condens
- 2-Methylaminoethanol | 109-83-1. ChemicalBook.
- SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science (MJS).
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central (PMC).
- Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of...
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Selected amines and amino alcohols. Miljøstyrelsen.
- 2-[N-methyl-N-(2-pyridine) amino] ethanol. Pipzine Chemicals.
- CAS No : 149806-47-3 | Product Name : 2-[(5-Bromopyridin-2-yl)methylamino]ethanol.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Process for the preparation of 2-amino-5-methyl-pyridine.
- Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs.
- Aminopyridines. US Environmental Protection Agency.
- 4-Aminopyridine. Wikipedia.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. 2-(メチルアミノ)エタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mjs.um.edu.my [mjs.um.edu.my]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. methyl ethanol amine, 109-83-1 [thegoodscentscompany.com]
- 9. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-[N-methyl-N-(2-pyridine)amino]ethanol Manufacturer & Supplier in China | Properties, Uses & Safety Data [pipzine-chem.com]
- 15. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
The Aminopyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyridine core, a deceptively simple heterocyclic scaffold, has emerged as a powerhouse in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent electronic properties, coupled with its synthetic tractability, have made it a privileged structure in the design of molecules targeting a wide range of biological entities. This guide provides a comprehensive overview of aminopyridine derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications, with a focus on their roles as potassium channel blockers and kinase inhibitors.
The Aminopyridine Scaffold: Physicochemical Properties and Synthetic Strategies
The aminopyridine framework consists of a pyridine ring substituted with an amino group. The position of the amino group (2-, 3-, or 4-) significantly influences the molecule's electronic and steric properties, thereby affecting its biological activity and pharmacokinetic profile. 2-Aminopyridine, in particular, is a low molecular weight, highly functionalized moiety that serves as a versatile starting material for the synthesis of more complex molecules.[1]
Key Synthetic Methodologies
The synthesis of aminopyridine derivatives is a cornerstone of many drug discovery programs. Several robust methods have been developed, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the scale of the synthesis, and the functional group tolerance required.
1.1.1. Classical Methods: The Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives to produce 2-aminopyridines.[2][3] This reaction typically involves heating the pyridine with sodium amide (NaNH₂) in an inert solvent like toluene or xylene.[3]
Mechanism of the Chichibabin Reaction
The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a σ-complex (a Meisenheimer-like intermediate). Aromatization is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source.[2][4]
Caption: Simplified workflow of the Chichibabin reaction.
Experimental Protocol: Chichibabin Amination of Pyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene (or xylene).
-
Reagent Addition: Carefully add sodium amide (NaNH₂) to the solvent under a nitrogen atmosphere.
-
Heating: Heat the suspension to reflux (typically 110-150°C).
-
Substrate Addition: Slowly add pyridine to the refluxing mixture. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Reaction Time: Continue refluxing for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: The use of an inert, high-boiling solvent is crucial to achieve the necessary reaction temperature and to avoid side reactions with the highly reactive sodium amide. A nitrogen atmosphere is essential to prevent the quenching of the sodium amide by atmospheric moisture.
1.1.2. Modern Cross-Coupling Strategies: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including aminopyridines.[5][6] This method offers a broader substrate scope and greater functional group tolerance compared to classical methods.[5] The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Generalized Reaction Scheme for Buchwald-Hartwig Amination
Sources
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of Aminopyridine Scaffolds in Modern Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby inhibiting their function. Within the vast chemical space of kinase inhibitors, aminopyridine derivatives have emerged as a privileged scaffold.[1] Their unique structural and electronic properties enable them to form crucial hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[2][3][4][5] This interaction is a cornerstone of potent and selective kinase inhibition.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of a key aminopyridine intermediate: 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol . We will use its role in the synthesis of Brigatinib (AP26113), a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, as a practical framework for understanding its application.
Featured Intermediate: 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
This intermediate is a versatile building block for constructing complex kinase inhibitors. Its key structural features and their rationale for use in drug design are:
-
2-Aminopyridine Core: This motif is the primary hinge-binding element. The nitrogen atoms are strategically positioned to form hydrogen bonds with the backbone of the kinase hinge region, providing a strong anchor for the inhibitor.[4][6]
-
5-Amino Group: This exocyclic amine serves as a crucial attachment point for coupling with other fragments of the final inhibitor. Its reactivity can be finely tuned for various coupling reactions.
-
N-Methyl Group: The methyl group can provide steric hindrance that influences the conformation of the molecule and can enhance binding affinity or selectivity.
-
Ethanol Side Chain: The hydroxyl group can improve the aqueous solubility and overall physicochemical properties of the final compound, which are critical for drug development.[7][8] It can also serve as an additional point for hydrogen bonding within the ATP-binding pocket or with solvent molecules.[9]
| Property | Value |
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Application Spotlight: Synthesis of Brigatinib, a Second-Generation ALK Inhibitor
Brigatinib is an FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK), primarily used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[10] ALK fusions are oncogenic drivers that lead to constitutive kinase activity, promoting cell proliferation and survival through downstream signaling pathways like STAT3, AKT, and ERK1/2.[11][12] Brigatinib effectively inhibits ALK and various resistance mutations.[13]
The synthesis of Brigatinib relies on the strategic use of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol as a key building block. Below, we provide detailed protocols for the synthesis of this intermediate and its subsequent incorporation into a Brigatinib precursor.
Diagram: Brigatinib Synthesis Workflow
Caption: Synthetic workflow for Brigatinib utilizing the target intermediate.
Experimental Protocols
Part 1: Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
This synthesis is a two-step process starting from commercially available materials.
Step 1: Synthesis of 2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol
-
Reaction Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of 2-(methylamino)ethanol displaces the chlorine atom on 2-chloro-5-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.
-
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
2-(Methylamino)ethanol (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine and N,N-dimethylformamide (DMF).
-
Add potassium carbonate to the mixture.
-
Slowly add 2-(methylamino)ethanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the solid under vacuum to obtain 2-((5-nitropyridin-2-yl)(methyl)amino)ethanol.
-
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
-
Reaction Principle: This step involves the reduction of the nitro group to an amine. Common methods include catalytic hydrogenation or using reducing agents like tin(II) chloride. Catalytic hydrogenation is often preferred for its cleaner reaction profile.
-
Materials:
-
2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol (1.0 eq)
-
Palladium on Carbon (Pd/C, 10 wt. %, 5 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H2)
-
-
Protocol:
-
In a hydrogenation vessel, dissolve 2-((5-nitropyridin-2-yl)(methyl)amino)ethanol in ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol as a solid.
-
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
Part 2: Application in Kinase Inhibitor Synthesis - Coupling to form a Brigatinib Precursor
-
Reaction Principle: The synthesized intermediate is coupled with another key fragment via an SNAr reaction to construct the core of the Brigatinib molecule. The primary amine of our intermediate acts as the nucleophile, displacing a chlorine atom on the pyrimidine ring of the coupling partner.
-
Materials:
-
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (1.0 eq)
-
2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol or other suitable high-boiling solvent
-
-
Protocol:
-
To a sealed reaction vessel, add 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol and 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine in 2-propanol.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 120-130 °C for 12-24 hours.
-
Monitor the reaction for the formation of the desired product.
-
After completion, cool the reaction mixture, which may result in the precipitation of the product.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final Brigatinib molecule.
-
Mechanism of Action: ALK Signaling and Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active kinase.[14] This aberrant activity drives tumor growth by phosphorylating and activating several downstream signaling pathways.
Diagram: ALK Signaling Pathway and Point of Inhibition
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosolveit.de [biosolveit.de]
- 4. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular inhibitory mechanism study on the potent inhibitor brigatinib against four crizotinib-resistant ALK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 11. oaji.net [oaji.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol: A Versatile Building Block in Synthetic Chemistry
Introduction
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is a key bifunctional building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, incorporating a primary aromatic amine, a tertiary amine, and a primary alcohol, offers multiple points for chemical modification, making it an attractive scaffold for the construction of complex molecular architectures. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active compounds, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2] This document provides a comprehensive guide to the experimental setup for the synthesis and subsequent reactions of this versatile intermediate.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Data of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol and Key Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |
| 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol | Not available | C₈H₁₃N₃O | 167.21 | Expected to be a solid or viscous oil | Bifunctional nucleophile |
| 2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol | 25948-15-6 | C₈H₁₁N₃O₃ | 197.19 | Not available | Key synthetic precursor |
| 2-(Methylamino)ethanol | 109-83-1 | C₃H₉NO | 75.11 | Clear colorless liquid | Boiling Point: 159 °C, Density: 0.935 g/mL[3][4] |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Solid | Key starting material |
Safety Precautions:
Synthetic Protocols
The synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is most efficiently achieved through a two-step process, starting from the commercially available 2-chloro-5-nitropyridine. This process involves a nucleophilic aromatic substitution followed by the reduction of the nitro group.
Workflow for the Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
Caption: Synthetic workflow for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol.
Protocol 1: Synthesis of 2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol
This protocol describes the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 2-(methylamino)ethanol. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride.
Materials:
-
2-Chloro-5-nitropyridine
-
2-(Methylamino)ethanol
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitropyridine (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add a base (e.g., TEA, 1.5 eq or K₂CO₃, 2.0 eq) to the solution.
-
Slowly add 2-(methylamino)ethanol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate (e.g., triethylammonium chloride) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-((5-nitropyridin-2-yl)(methyl)amino)ethanol.
Protocol 2: Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
This protocol details the reduction of the nitro group of the precursor to the desired primary aromatic amine. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
2-((5-Nitropyridin-2-yl)(methyl)amino)ethanol
-
Palladium on carbon (Pd/C, 10 wt. %) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve 2-((5-nitropyridin-2-yl)(methyl)amino)ethanol (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and begin vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of celite.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the combined filtrates under reduced pressure to yield 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol. The product may be used directly or purified further if necessary.
Reactions Involving 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
The trifunctional nature of this building block allows for a variety of subsequent chemical transformations. The primary aromatic amine is a versatile handle for the introduction of diverse functionalities, while the hydroxyl group can be derivatized or used as a directing group.
Reaction Scheme: Potential Derivatizations
Sources
- 1. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 5. Imidazopyridazinone and imidazopyridone derivatives, the preparation thereof and their use as pharmaceutical compositions - Patent US-8034941-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
This Application Note is designed for analytical chemists and purification scientists. It prioritizes High-pH Reversed-Phase Chromatography as the primary methodology, leveraging the specific physicochemical properties of aminopyridines to maximize retention and peak shape.
Introduction & Molecule Analysis[1][2][3][4][5]
The target molecule, 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol , presents a classic separation challenge: it is a polar, basic, small molecule .
Physicochemical Profile[1][2][4][5][6][7][8][9][10]
-
Core Structure: Pyridine ring substituted at positions 2 and 5.[1]
-
Basicity (pKa): The pyridine ring nitrogen is the most basic site. While unsubstituted pyridine has a pKa of ~5.2, the electron-donating amino groups at positions 2 and 5 significantly increase electron density on the ring nitrogen, likely shifting the pKa to 6.5 – 7.5 .
-
Polarity: The hydroxyl group (ethanol tail) and two amine functionalities create a high polar surface area (PSA), leading to poor retention on standard C18 columns at acidic pH.
-
Solubility: Highly soluble in aqueous acidic buffers; moderately soluble in methanol/acetonitrile.
The Purification Challenge
Standard low-pH (0.1% TFA/Formic Acid) methods often fail for this class of molecules because:
-
Protonation: At pH < 6, the molecule is positively charged, causing it to elute near the void volume (t0).
-
Silanol Interactions: The charged base interacts with residual silanols on the silica surface, causing severe peak tailing.
Strategic Methodology: The "High pH" Advantage
To achieve robust purification, we utilize pH switching . By operating at pH 9.5 – 10.5 , we deprotonate the pyridine ring nitrogen. The molecule becomes neutral (uncharged), significantly increasing its hydrophobicity and interaction with the C18 stationary phase.
Advantages:
-
Massive Retention Increase: Moves the peak away from the solvent front.
-
Sharper Peaks: Eliminates ionic repulsion and silanol dragging.
-
Loading Capacity: Neutral molecules allow for 10-20x higher mass loading in preparative runs compared to charged species.
Workflow Logic
Figure 1: Decision matrix for column and pH selection based on analyte basicity.
Detailed Protocols
Protocol A: High-pH Reversed-Phase (Recommended)
Best for: General purification, impurity isolation, and scale-up.
Stationary Phase Requirement: You must use a hybrid-silica particle (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Do not use standard silica columns above pH 8 , as the silica will dissolve.
| Parameter | Specification | Rationale |
| Column | XBridge BEH C18 (4.6 x 100mm, 3.5µm) | Hybrid particle stable up to pH 12. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Buffers the mobile phase to keep analyte neutral. Volatile for LC-MS/Prep. |
| Mobile Phase B | Acetonitrile (100%) | Stronger elution solvent than Methanol; sharper peaks. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Temperature | 35°C | Reduces viscosity, improves mass transfer. |
| Detection | UV @ 254 nm & 280 nm | Aminopyridines have strong absorbance at 254 nm. |
Gradient Table (Analytical):
| Time (min) | % A (Buffer) | % B (MeCN) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate (Low organic to retain polar head) |
| 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 30 | 70 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
Protocol B: Low-pH Polar-Embedded (Alternative)
Best for: Labs restricted to low-pH columns or requiring Formic Acid compatibility.
If High-pH is not an option, standard C18 will fail. Use a Polar-Embedded or PFP (Pentafluorophenyl) column. These phases provide "shielding" from silanols and alternative selectivity (pi-pi interactions) for the pyridine ring.
| Parameter | Specification | Rationale |
| Column | Atlantis T3 or Luna Omega Polar C18 | Designed to retain polar bases at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates the base; compatible with MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA. |
| Gradient | Start at 0-2% B . | Very low organic start is required to capture the charged polar molecule. |
Experimental Execution & QC
Step 1: Sample Preparation
The ethanol tail makes this molecule potentially hygroscopic.
-
Dissolution: Dissolve 1 mg of sample in 1 mL of 10% Acetonitrile / 90% Water .
-
Critical: Do not dissolve in 100% MeOH or MeCN. The strong solvent mismatch will cause "peak distortion" or breakthrough, where the sample elutes immediately because the solvent is stronger than the initial mobile phase.
-
-
Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter.
Step 2: System Suitability (Self-Validation)
Before running valuable samples, inject a standard (or the crude mix) and check:
-
Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, increase buffer concentration (e.g., to 20mM NH4HCO3) or replace the column.
-
Retention Factor (k): The target peak must elute after the void volume (typically > 1.5 min on a standard column). If k < 1, decrease the initial %B (e.g., start at 2% B).
Step 3: Fraction Collection (For Prep)
-
Trigger: Slope-based collection is preferred over threshold to separate closely eluting isomers or synthesis byproducts.
-
Post-Processing:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions (Low pH) or Column aging (High pH). | Switch to High pH method. If already at High pH, use a fresh Hybrid C18 column. |
| Early Elution (near t0) | Molecule is fully charged and too polar. | Reduce initial %B to 0-2%. Switch to a column with higher carbon load or "Aq" (aqueous stable) designation. |
| Split Peaks | Sample solvent too strong. | Dissolve sample in Water or Mobile Phase A only. |
| Ghost Peaks | Contaminated buffer. | Use LC-MS grade Ammonium Bicarbonate; prepare fresh daily (bicarbonate changes pH over time as CO2 escapes). |
References
-
Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (Standard for High pH Hybrid Particle stability). Link
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. (Authoritative source on pH switching for basic analytes). Link
-
Agilent Technologies. Purification of Polar Compounds using HILIC and Reversed Phase. Application Note 5990-XXXX. (General grounding for polar aminopyridine strategies). Link
-
PubChem. Compound Summary: 2-(Methylamino)ethanol. (Structural grounding for the polar tail). Link
Sources
NMR analysis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol and its derivatives
An Application Note for the Structural Elucidation of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol and its Derivatives using Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Role of Structural Analysis in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a cornerstone of success. Small molecules, such as 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol and its derivatives, are often key building blocks or final active pharmaceutical ingredients (APIs). Their efficacy, safety, and intellectual property value are directly tied to an unambiguous understanding of their atomic connectivity and spatial arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing unparalleled insight into molecular structure in a non-destructive manner.[1][2]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the analysis of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol. We will explore not only the standard protocols for data acquisition but also delve into the causal reasoning behind experimental choices and the logic of spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and scientific publications.
Part 1: Foundational Principles and Strategic Considerations
Before proceeding to experimental protocols, it is crucial to understand the unique structural features of the target molecule and how they will manifest in an NMR spectrum. The molecule comprises three distinct moieties: a substituted aminopyridine ring, an N-methyl group, and an ethanol chain. Each component will give rise to characteristic signals.
-
The Aminopyridine Ring: This aromatic system contains protons in distinct electronic environments, leading to predictable chemical shifts and coupling patterns. The positions of the substituents (the amino group at C5 and the N-methyl-ethanolamine group at C2) break the symmetry of the ring, meaning all three ring protons should be unique.
-
The N-Methyl-Ethanolamine Side Chain: This aliphatic portion of the molecule will exhibit signals in the upfield region of the spectrum. The connectivity between the methylene (-CH2-) groups can be confirmed through spin-spin coupling.
-
Exchangeable Protons: The molecule contains two types of protons that can exchange with deuterium: the primary amine (-NH2) protons and the hydroxyl (-OH) proton of the ethanol group. Identifying these signals is a key step in the characterization process.
Choosing the Right Solvent: A Critical First Step
The choice of deuterated solvent is paramount for successful NMR analysis. For 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol, which contains multiple polar functional groups and exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.
Causality:
-
Solubility: DMSO-d₆ is a highly polar aprotic solvent, capable of dissolving a wide range of polar and moderately polar organic compounds.[3][4]
-
Observation of Exchangeable Protons: Unlike protic solvents like D₂O or CD₃OD, which would immediately exchange with and obscure the -NH₂ and -OH signals, DMSO-d₆ allows these protons to be observed as distinct, often broad, signals.[3] This provides direct evidence for the presence of these functional groups.
-
Chemical Shift Range: DMSO-d₆ has a wide liquid range and its residual proton signal (a pentet around 2.50 ppm) and carbon signal (a septet around 39.5 ppm) are well-defined and typically do not overlap with signals from the aromatic or key aliphatic regions of the analyte.[4][5][6]
An alternative for less polar derivatives could be Chloroform-d (CDCl₃), though observation of the exchangeable protons may be less reliable.[4][7]
Part 2: Experimental Protocols
This section provides step-by-step methodologies for sample preparation and data acquisition.
Protocol 1: Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum.
-
Weighing the Sample: Accurately weigh 5-10 mg of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol for ¹H NMR, or 20-50 mg for ¹³C NMR and 2D experiments, into a clean, dry vial.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]
-
Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or warming may be applied if necessary. A clear, homogeneous solution is required.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing solid particles or air bubbles.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Experimental Workflow Diagram
Caption: Workflow from sample preparation to structural elucidation.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Use the deuterium signal from DMSO-d₆ to "lock" the magnetic field frequency.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Typical parameters: 512-2048 scans, spectral width of 220-250 ppm, relaxation delay of 2 seconds.
-
-
DEPT-135 (Optional but Recommended):
-
Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This powerful technique helps differentiate carbon types: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons are not observed.[9]
-
Protocol 3: 2D NMR for Unambiguous Assignments
For complex molecules or derivatives, 2D NMR is essential for confirming assignments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two proton signals in a COSY spectrum provides direct evidence of their connectivity.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is the most reliable way to assign carbon signals based on their known proton assignments.
Part 3: Spectral Interpretation and Data Analysis
This section outlines the expected NMR data for the parent compound, 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol, and provides a framework for analyzing its derivatives.
Molecular Structure with Atom Numbering
Caption: Structure of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol.
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The interpretation below is based on established principles of chemical shifts for aminopyridines and aliphatic amines/alcohols.[11][12]
| Atom # | Label | Expected δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Rationale |
| H6 | Pyridine-H | ~7.8 - 8.0 | d | 1H | J(H6-H4) ≈ 2-3 | Ortho to ring N, deshielded. Coupled only to H4 (meta). |
| H4 | Pyridine-H | ~7.2 - 7.4 | dd | 1H | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3 | Coupled to both H3 (ortho) and H6 (meta). |
| H3 | Pyridine-H | ~6.4 - 6.6 | d | 1H | J(H3-H4) ≈ 8-9 | Ortho to electron-donating N-sidechain group, shielded. Coupled to H4. |
| -NH₂ | Amine | ~5.0 - 5.5 | br s | 2H | - | Exchangeable protons, often a broad singlet. Disappears on D₂O shake. |
| -OH | Hydroxyl | ~4.5 - 5.0 | t | 1H | J(OH-H9) ≈ 5 | Exchangeable proton coupled to adjacent CH₂. Disappears on D₂O shake. |
| H9 | -CH₂-O | ~3.5 - 3.7 | t | 2H | J(H9-H8) ≈ 6, J(H9-OH) ≈ 5 | Methylene group attached to electronegative oxygen, deshielded. |
| H8 | -N-CH₂- | ~3.3 - 3.5 | t | 2H | J(H8-H9) ≈ 6 | Methylene group attached to nitrogen. |
| H7 | N-CH₃ | ~2.9 - 3.1 | s | 3H | - | Methyl group on nitrogen, appears as a singlet. |
d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet
Expected ¹³C NMR and DEPT-135 Spectrum (100 MHz, DMSO-d₆)
| Atom # | Label | Expected δ (ppm) | DEPT-135 | Rationale |
| C2 | Pyridine-C | ~158 - 162 | Quaternary (absent) | Carbon attached to two nitrogen atoms, highly deshielded. |
| C5 | Pyridine-C | ~145 - 150 | Quaternary (absent) | Carbon attached to the amino group. |
| C6 | Pyridine-CH | ~135 - 140 | Positive | Aromatic CH adjacent to ring nitrogen. |
| C4 | Pyridine-CH | ~125 - 130 | Positive | Aromatic CH. |
| C3 | Pyridine-CH | ~105 - 110 | Positive | Aromatic CH shielded by two adjacent amino-type groups. |
| C9 | -CH₂-O | ~58 - 62 | Negative | Aliphatic carbon attached to oxygen. |
| C8 | -N-CH₂- | ~50 - 55 | Negative | Aliphatic carbon attached to nitrogen. |
| C7 | N-CH₃ | ~35 - 40 | Positive | Aliphatic methyl carbon. |
Analysis of Derivatives
The true power of NMR lies in its ability to confirm synthetic modifications. When analyzing derivatives, look for predictable changes in the spectrum:
-
Substitution on the Pyridine Ring: For example, introduction of a bromine atom at the C3 position, to yield 2-((3-bromo-5-aminopyridin-2-yl)(methyl)amino)ethanol, would cause the signal for H3 to disappear and would shift the signals for H4 and H6. A similar bromo-derivative has been reported.[13]
-
Acylation of the 5-Amino Group: Converting the -NH₂ group to an amide (-NHCOR) would cause a significant downfield shift of the H4 and H6 proton signals due to the electron-withdrawing nature of the acyl group. The -NH₂ signal would be replaced by a new -NH amide signal, typically further downfield (~8-10 ppm).
-
Modification of the Ethanol Side Chain: Esterification of the hydroxyl group would cause a significant downfield shift of the H9 methylene protons to >4.0 ppm.
By systematically comparing the spectra of the parent compound and its derivatives using 1D and 2D NMR techniques, researchers can gain definitive proof of their synthetic outcomes.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol and its derivatives. By employing a logical approach that begins with strategic solvent selection and progresses through systematic 1D and 2D NMR experiments, researchers can achieve unambiguous structural assignments. The protocols and interpretive framework provided in this application note offer a robust system for generating high-quality, reliable data, thereby accelerating drug discovery and development programs.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Kassim, M. A., Alshaghdari, A. G. A., Yusoff, R., & Aroua, M. K. (2021). Synthesis and Characterisation of 2-(Methylamino)ethanol-Based Deep Eutectic Solvents for CO2 Capture. Malaysian Journal of Science, 40(2), 114-127. Available from: [Link]
-
Silva, A. M. S., Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 397-423. Available from: [Link]
-
NMR-BIO. (2025). NMR sample preparation guidelines. Available from: [Link]
-
Carreño, A., et al. (2014). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Química Nova, 37(4), 584-588. Available from: [Link]
-
Kushwah, V., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(11), 3267. Available from: [Link]
-
Zucco, C., et al. (2006). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 11(5), 373-380. Available from: [Link]
-
NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available from: [Link]
-
Lawal, A., Obaleye, J. A., & El-Ghozzi, M. (2018). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available from: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol. Available from: [Link]
-
Chuchman, N. K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13348–13361. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Available from: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. Available from: [Link]
-
Chen, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. Available from: [Link]
-
Glavač, D., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2959. Available from: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available from: [Link]
-
Satoh, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5178. Available from: [Link]
-
Cussó, O., et al. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 55(1), 163-171. Available from: [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Available from: [Link]
-
Chuchman, N. K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13348–13361. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Available from: [Link]
-
Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available from: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Taillefer, M., et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (45), 4806-4808. Available from: [Link]
Sources
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. organomation.com [organomation.com]
- 4. NMR用溶媒 [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. mdpi.com [mdpi.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Application Note: LC-HRMS Characterization of Reaction Products and Impurities for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
Executive Summary
This application note details a high-resolution mass spectrometry (HRMS) workflow for the characterization of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (hereafter referred to as Compound A ) and its associated reaction products. Compound A is a critical pharmacophore and building block in the synthesis of kinase inhibitors and anticoagulants (e.g., structural analogs of Dabigatran).
Because of its dual-amine functionality (primary aromatic amine at C5 and tertiary aliphatic amine at C2), Compound A presents unique challenges in reaction selectivity and ionization behavior. This guide provides a validated protocol for monitoring its coupling reactions, identifying oxidative impurities, and characterizing fragmentation pathways using ESI-Q-TOF or Orbitrap platforms.
Introduction & Chemical Context
Compound A possesses three distinct nucleophilic sites: the primary amine (-NH2), the hydroxyl group (-OH), and the pyridine ring nitrogen. In drug development, the primary amine is typically the target for amide coupling or reductive amination. However, competitive reactivity at the hydroxyl group or oxidation of the electron-rich pyridine ring can lead to complex impurity profiles.
Why Mass Spectrometry?
Standard UV-Vis detection (HPLC) is often insufficient for this scaffold because:
-
Lack of Chromophores: Reaction byproducts often lack distinct UV shifts from the starting material.
-
Co-elution: Regioisomers (e.g., O-acylation vs. N-acylation) may co-elute on standard C18 columns.
-
Genotoxicity Concerns: Aminopyridine derivatives are structural alerts for genotoxicity; trace-level detection (<10 ppm) is required by ICH M7 guidelines.
This protocol utilizes LC-ESI-HRMS/MS to provide definitive structural elucidation.
Experimental Protocols
Chemical Safety & Handling
-
Warning: Aminopyridines are potential irritants and suspected genotoxins. Handle in a fume hood.
-
Storage: Store neat standards at -20°C under nitrogen to prevent N-oxide formation.
Sample Preparation (Reaction Monitoring)
This protocol simulates a standard amide coupling reaction monitoring workflow.
-
Quenching: Aliquot 50 µL of the reaction mixture into a microcentrifuge tube. Add 450 µL of Ice-Cold Acetonitrile (MeCN) to quench reagents.
-
Internal Standard: Add 10 µL of internal standard solution (e.g., d3-Compound A or a structural analog like 4-aminopyridine at 10 µg/mL).
-
Centrifugation: Vortex for 30s, then centrifuge at 13,000 x g for 5 mins to precipitate salts/catalysts.
-
Dilution: Transfer 50 µL of supernatant to an autosampler vial containing 950 µL of 0.1% Formic Acid in Water .
-
Final Concentration Target: ~1–5 µg/mL for MS analysis.
-
LC-MS/MS Method Parameters[1][2]
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | T3 bonding retains polar amines better than standard C18. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (aq) | Low pH (3.5) ensures protonation of the pyridine ring for ESI+ sensitivity. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for electrospray desolvation. |
| Column Temp | 40°C | Reduces backpressure and improves peak shape for basic amines. |
| Injection Vol | 2.0 µL | Low volume to prevent column overload. |
Table 2: Mass Spectrometry Parameters (ESI+)
| Parameter | Setting | Rationale |
| Source | ESI Positive Mode | Basic nitrogens (pKa ~6-9) ionize readily in positive mode. |
| Capillary Voltage | 3.0 kV | Standard for small molecules. |
| Cone Voltage | 30 V | Moderate energy to prevent in-source fragmentation. |
| Source Temp | 120°C | Prevents thermal degradation of labile N-oxides. |
| Desolvation Temp | 450°C | Ensures complete solvent evaporation. |
| Scan Range | m/z 50 – 1000 | Covers fragments and potential dimers. |
| Collision Energy | Ramp 15–40 eV | Generates rich fragmentation spectra for structural ID. |
Results & Discussion
Fragmentation Mechanism (ESI+)
Understanding the fragmentation of Compound A (Monoisotopic Mass: ~167.11 Da, [M+H]+ = 168.12) is prerequisite to identifying its reaction products.
Primary Fragmentation Pathways:
-
Loss of Water (-18 Da): The hydroxyethyl tail dehydrates readily, especially under collision-induced dissociation (CID).
-
Cleavage of Ethanolamine Side Chain: Rupture of the C-N bond at position 2 of the pyridine ring.
-
Ring Fragmentation: High energy collisions lead to the loss of HCN from the pyridine ring, a characteristic of aromatic nitrogen heterocycles.
Visualizing the Fragmentation Logic
The following diagram illustrates the predicted dissociation pathway for the precursor ion.
Identification of Reaction Products & Impurities[3]
When Compound A is used as a nucleophile (e.g., reacting with an acid chloride R-CO-Cl), several species must be monitored.
Table 3: Diagnostic Ions for Reaction Monitoring
| Species | Description | m/z Shift (from [M+H]+) | Diagnostic Fragment |
| Starting Material | Unreacted Compound A | 0 (168.12) | 150.11 (-H2O) |
| Target Product | Amide bond at 5-NH2 | + (Mass of R-CO) - 2H | Loss of R-COOH |
| Impurity A (O-Acyl) | Ester bond at -OH | + (Mass of R-CO) - 2H | Loss of R-COOH (Labile) |
| Impurity B (N-Oxide) | Oxidation of Pyridine N | + 16 Da | [M+H-16]+ (Loss of O) |
| Impurity C (Dimer) | Azo-dimer formation | ~ (2x Mass) - 2H | Monomer ion |
Scientific Insight - Distinguishing Regioisomers: The Target Product (N-acylation) and Impurity A (O-acylation) are isobaric. They can be distinguished by MS/MS:
-
O-acyl species typically show a very facile neutral loss of the acid moiety (R-COOH) at low collision energies (10-15 eV) because the ester bond is less stable than the amide bond in the gas phase.
-
N-acyl species are more stable and will often show fragmentation within the R-group or the pyridine ring before cleaving the amide bond.
Analytical Workflow Diagram
The following flowchart summarizes the decision-making process for analyzing reaction mixtures containing Compound A.
References
-
Nirogi, R., et al. (2014). LC-MS/MS identification of metabolites of dalfampridine (4-aminopyridine). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Kaufmann, A. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles. National Institutes of Health (NIH). Retrieved from [Link]
-
Waters Corporation. (2013). Impurity Profiling Using UPC2/MS: Application Note 720004575EN. Retrieved from [Link]
-
Vaka, P.R., et al. (2022). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod. International Journal of Advanced Life Sciences Research. Retrieved from [Link]
Application Note: SAR Optimization & Library Development using the 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol Scaffold
[1][2]
Introduction: The Scaffold Advantage
The molecule 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (referred to hereafter as Scaffold-A ) represents a "privileged structure" in modern drug discovery, particularly for kinase (e.g., PLK1, Aurora) and phosphatase (e.g., SHP2) inhibitors.[1][2]
Its utility is derived from its dual-vector geometry:
-
The "Head" (5-Amino Group): A nucleophilic handle for amide/urea coupling, typically directed toward the ATP-binding hinge region or deep hydrophobic pockets.[1][2]
-
The "Tail" (N-methylethanolamine): A solvent-exposed solubilizing group that modulates LogD and prevents lipophilic aggregation, a common failure mode in high-throughput screening (HTS).[1][2]
This guide provides a rigorous workflow for developing Structure-Activity Relationship (SAR) studies around Scaffold-A, moving from chemical synthesis to biological validation.[1][2]
Phase I: Chemical Synthesis & Library Generation
Synthetic Strategy
The most robust route to Scaffold-A involves Nucleophilic Aromatic Substitution (
Core Protocol: Synthesis of Scaffold-A[1][2]
Step-by-Step Methodology:
-
Coupling:
-
Dissolve 2-Chloro-5-nitropyridine (1.0 eq) in anhydrous acetonitrile (ACN).
-
Add
(2.5 eq) followed by 2-(Methylamino)ethanol (1.2 eq). -
Reflux at 80°C for 4-6 hours. Monitor by LC-MS for the intermediate (M+H: ~226.1).[1][2]
-
Self-Validation: The reaction must turn bright yellow (nitro compound).[1][2] Disappearance of the chloride starting material (RT ~3.5 min on C18) confirms completion.[1][2]
-
-
Nitro Reduction:
Library Diversification (The "Head" Vector)
To generate an SAR library, we utilize the 5-amino position.
Protocol: Parallel Amide Coupling
-
Plate Setup: Prepare a 96-well reaction block.
-
Reagents:
-
Execution: Shake at RT for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (Water/ACN + 0.1% Formic Acid).
Phase II: Biological Assay Protocols
Solubility & LogD Profiling (Critical for Ethanolamine Tail)
Since the ethanolamine tail is designed to improve physicochemical properties, early ADME profiling is mandatory.[2]
Kinetic Solubility Protocol:
-
Preparation: Prepare 10 mM DMSO stocks of all analogs.
-
Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a filter plate (final conc: 100 µM, 1% DMSO).
-
Incubation: Shake for 24 hours at RT.
-
Analysis: Quantify filtrate via UV-HPLC (254 nm) against a standard curve.
Biochemical Potency Assay (Generic Kinase Model)
Note: This protocol assumes a generic ATP-competitive kinase target (e.g., Aurora A) to demonstrate the SAR workflow.
TR-FRET Assay Protocol:
-
Reagents: Recombinant Kinase, Biotinylated Peptide Substrate, ATP (
concentration), Eu-Anti-Phospho-Antibody, SA-XL665.[1][2] -
Plate Layout: 384-well low-volume white plates.
-
Step 1 (Enzymatic Reaction):
-
Step 2 (Detection):
-
Readout: Measure Ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).
-
Data Analysis: Fit to 4-parameter logistic equation to determine
.
Visualizing the Workflow
The following diagram illustrates the integrated workflow from chemical synthesis to SAR decision-making.
Figure 1: Iterative SAR cycle. The "Head" is modified in the Diversification step, while the "Tail" properties are validated in the ADME step.
Data Analysis & SAR Logic
To interpret the results, organize data into a Matched Molecular Pair (MMP) table.[2] This isolates the effect of specific structural changes.[2]
SAR Decision Matrix
| Structural Change | Vector | Expected Effect | Validation Metric |
| Amide R-Group Scan | Head (5-pos) | Potency & Selectivity | |
| Ethanol -> Fluoroethyl | Tail (2-pos) | Metabolic Stability | Microsomal Stability ( |
| Ethanol -> Methoxyethyl | Tail (2-pos) | Permeability (Brain Pen) | PAMPA / Caco-2 |
| Methyl -> H (Demethylation) | Tail (2-pos) | H-Bond Donor addition | Solubility / Potency |
Interpretation Guide
-
Scenario A (High Potency, Low Solubility): The "Head" group is binding well, but the molecule is too lipophilic. Action: Revisit the "Tail."[1][2] Replace the methyl group with a more polar moiety or convert the hydroxyl to a phosphate prodrug.[2]
-
Scenario B (Low Potency, High Solubility): The "Tail" is working, but the "Head" group clashes with the active site. Action: Screen smaller R-groups or reverse the amide connectivity (using 5-carboxyl pyridine).[1][2]
References
-
Synthesis of Aminopyridine Intermediates
-
Bioisosteres in Drug Design (Ethanolamine context)
-
Kinase Assay Protocols (TR-FRET)
-
Physicochemical Properties of Pyridine Scaffolds
Sources
- 1. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N2-Methylpyridine-2,5-diamine | C6H9N3 | CID 119790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel therapeutic agents is an ever-evolving challenge in drug discovery. The efficient exploration of chemical space to identify molecules with desired biological activity is paramount. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the rapid generation of libraries of related compounds.[1] At the heart of successful parallel synthesis is the selection of a versatile scaffold that allows for the introduction of diverse chemical functionalities. This guide details the application of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol , a trifunctional scaffold, in parallel synthesis workflows to generate libraries of novel substituted aminopyridines.
The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.[2] This is due to its ability to engage in various biological interactions and its favorable physicochemical properties that can enhance solubility and bioavailability.[2] The title compound offers three distinct points for diversification: a primary aromatic amine, a tertiary aminopyridine nitrogen, and a primary alcohol. This trifunctionality, if addressed with a chemoselective strategy, allows for the creation of complex and diverse molecular architectures from a single, readily accessible starting material.
Core Chemical Properties and Reactivity
Understanding the inherent reactivity of each functional group in 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is crucial for designing a successful and orthogonal synthetic strategy.
-
5-Amino Group: This primary aromatic amine is a key nucleophilic center. Its reactivity can be modulated by the electron-withdrawing nature of the pyridine ring, making it slightly less nucleophilic than a typical aniline. This moiety is ideal for derivatization through reactions such as amide bond formation, sulfonylation, and reductive amination.
-
2-(Methylamino) Group: The tertiary amine on the pyridine ring is also a potential site for interaction, though its nucleophilicity is generally lower than the primary exocyclic amine. It can participate in salt formation and may influence the overall electronic properties of the pyridine ring.
-
Ethanol Group: The primary alcohol provides a versatile handle for introducing a wide range of substituents through etherification reactions, such as the Williamson ether synthesis, or esterification.[3][4]
An orthogonal protection strategy is essential to selectively functionalize these sites.[5][6][7] A plausible approach involves the initial protection of the more reactive primary amine, followed by functionalization of the alcohol, and concluding with the deprotection and derivatization of the primary amine.
Parallel Synthesis Workflow
The following protocol outlines a robust method for the parallel synthesis of a diverse library of compounds starting from 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol. This workflow is designed for a 96-well plate format, a common platform for parallel synthesis.[8]
Workflow Diagram
Caption: Parallel synthesis workflow for the diversification of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol.
Detailed Experimental Protocols
Materials and Equipment:
-
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
-
Di-tert-butyl dicarbonate (Boc)2O
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Library of alkyl halides (R1-X)
-
Trifluoroacetic acid (TFA)
-
Library of carboxylic acids (R2-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional, but recommended for high-throughput)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis and purification[9][10][11]
-
Centrifugal evaporator
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Aminopyridine derivatives can be toxic if swallowed or in contact with skin.[1][12][13][14] Handle with care.
-
Sodium hydride is a highly reactive and flammable solid. Handle under an inert atmosphere and away from water.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care.
Protocol 1: Boc-Protection of the Primary Amine
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[15][16][17] This selectivity is key for the subsequent orthogonal functionalization.
-
Preparation: In each well of a 96-well reaction block, add a solution of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: To each well, add DIPEA (1.2 eq.) followed by a solution of (Boc)2O (1.1 eq.) in anhydrous DCM.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up and Isolation:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a centrifugal evaporator.
-
The resulting crude Boc-protected scaffold is typically of sufficient purity for the next step. Purity can be checked by HPLC-MS.
-
Protocol 2: Parallel Ether Synthesis (O-Alkylation)
Rationale: The Williamson ether synthesis is a robust method for forming ethers from alcohols and alkyl halides.[3][18] The use of a strong base like sodium hydride ensures complete deprotonation of the primary alcohol, facilitating the SN2 reaction with a diverse library of alkyl halides.
-
Preparation: Under an inert atmosphere, add a suspension of NaH (1.5 eq.) in anhydrous THF to each well of a new 96-well reaction block.
-
Addition of Protected Scaffold: To each well, add a solution of the Boc-protected scaffold (1.0 eq.) in anhydrous THF. Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation.
-
Addition of Alkyl Halides: Add a solution of a unique alkyl halide (R1-X) (1.2 eq.) from a predefined library to each corresponding well.
-
Reaction: Seal the reaction block and heat to 50-60 °C for 4-8 hours, or until the reaction is complete as monitored by HPLC-MS.
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the products with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude products can be purified using high-throughput preparative HPLC-MS.[19]
-
Protocol 3: Boc-Deprotection
Rationale: The Boc group is readily cleaved under acidic conditions, regenerating the primary amine for the final diversification step. TFA is a common and effective reagent for this transformation.
-
Preparation: Dissolve the purified, ether-diversified intermediates in DCM in a 96-well reaction block.
-
Deprotection: Add a solution of 20-50% TFA in DCM to each well.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixtures under reduced pressure to remove the excess TFA and solvent. The resulting trifluoroacetate salts are often used directly in the next step.
Protocol 4: Parallel Amide Coupling
Rationale: The amidation of the somewhat electron-deficient 5-aminopyridine moiety requires robust coupling conditions. HATU or a combination of EDC/HOBt are effective coupling reagents for forming amide bonds, even with less nucleophilic amines.[20][21][22][23]
-
Preparation: In a new 96-well reaction block, add a solution of a unique carboxylic acid (R2-COOH) (1.2 eq.) from a library in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add the coupling reagent (e.g., HATU (1.2 eq.) and DIPEA (2.5 eq.), or EDC (1.5 eq.) and HOBt (1.5 eq.)) to each well and stir for 15-30 minutes to pre-activate the carboxylic acids.
-
Coupling: Add a solution of the deprotected amine library (1.0 eq.) in the same solvent to the corresponding wells.
-
Reaction: Seal the block and stir at room temperature for 12-16 hours.
-
Work-up and Final Purification:
-
Dilute the reaction mixtures with a suitable solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layers over anhydrous sodium sulfate and concentrate.
-
The final products are purified by preparative HPLC-MS to yield the desired library of compounds with high purity.
-
Data Presentation: Exemplary Library Synthesis
The following table illustrates a small, representative library that can be generated using the described protocol.
| Well | R1-X (Alkyl Halide) | R2-COOH (Carboxylic Acid) | Expected Product Mass (Da) |
| A1 | Benzyl bromide | Acetic acid | 313.4 |
| A2 | Benzyl bromide | Benzoic acid | 375.4 |
| A3 | Benzyl bromide | Cyclohexanecarboxylic acid | 381.5 |
| B1 | Ethyl iodide | Acetic acid | 251.3 |
| B2 | Ethyl iodide | Benzoic acid | 313.4 |
| B3 | Ethyl iodide | Cyclohexanecarboxylic acid | 319.4 |
| C1 | 2-Bromo-N,N-dimethylacetamide | Acetic acid | 324.4 |
| C2 | 2-Bromo-N,N-dimethylacetamide | Benzoic acid | 386.4 |
| C3 | 2-Bromo-N,N-dimethylacetamide | Cyclohexanecarboxylic acid | 392.5 |
Characterization and Quality Control
Each compound in the final library should be characterized to confirm its identity and purity.
-
HPLC-MS: This is the primary tool for both in-process monitoring and final quality control. It provides information on the retention time (a measure of lipophilicity), the molecular weight of the product, and an estimation of its purity.[24][25]
-
Nuclear Magnetic Resonance (NMR): For a representative subset of the library, 1H and 13C NMR spectroscopy should be performed to confirm the structure of the synthesized compounds.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc-protection | Insufficient reagent or reaction time. | Increase the equivalents of (Boc)2O and DIPEA. Extend the reaction time. |
| Low yield in ether synthesis | Incomplete deprotonation of the alcohol. Sterically hindered alkyl halide. | Ensure anhydrous conditions and sufficient equivalents of NaH. Increase reaction temperature and time. Consider using a more reactive leaving group (e.g., triflate). |
| Incomplete Boc-deprotection | Insufficient acid or reaction time. | Increase the concentration of TFA or the reaction time. |
| Low yield in amide coupling | Poor activation of the carboxylic acid. Low nucleophilicity of the amine. | Use a more powerful coupling reagent like HATU. Increase reaction time and/or temperature. Ensure all reagents are anhydrous. |
| Multiple products observed | Side reactions or incomplete reactions. | Optimize reaction conditions for each step. Ensure efficient purification between steps. |
Conclusion
The trifunctional scaffold, 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol, offers a valuable starting point for the parallel synthesis of diverse libraries of substituted aminopyridines. The presented orthogonal synthetic strategy, involving protection, etherification, deprotection, and amidation, allows for the systematic exploration of chemical space around this privileged heterocyclic core. The detailed protocols and troubleshooting guide provide a solid foundation for researchers to implement this workflow in their drug discovery programs, ultimately accelerating the identification of novel and potent therapeutic candidates.
References
-
Orthogonal dual-modification of proteins for the engineering of multivalent protein scaffolds. PMC - NIH. Available at: [Link]
-
High-Throughput Purification of Single Compounds and Libraries. ACS Publications. Available at: [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. Available at: [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. PubMed Central. Available at: [Link]
-
Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]
-
Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
2-((5-(Aminomethyl)pyridin-2-yl)(methyl)amino)ethanol. Alchem Pharmtech. Available at: [Link]
-
Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. PMC - NIH. Available at: [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]
-
Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). PubMed. Available at: [Link]
-
Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Available at: [Link]
-
Strategies for small molecule library design. PubMed. Available at: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. PubMed. Available at: [Link]
-
safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]
-
(5-Aminopyridin-2-YL)methanol. PubChem. Available at: [Link]
-
Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available at: [Link]
-
2-(Methylamino)ethanol. PubChem - NIH. Available at: [Link]
Sources
- 1. biochemopharma.fr [biochemopharma.fr]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal dual-modification of proteins for the engineering of multivalent protein scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. lobachemie.com [lobachemie.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. jocpr.com [jocpr.com]
- 17. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 23. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
Application Note: High-Throughput Chemical Library Design Using the 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol Scaffold
Executive Summary
This application note details the strategic design and synthesis of a small-molecule library utilizing 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol (referred to herein as Scaffold A ) as the core building block.[1]
The 5-aminopyridine motif is a "privileged structure" in medicinal chemistry, frequently serving as a hinge-binding element in kinase inhibitors and a key pharmacophore in GPCR ligands.[1] The unique N-methyl-ethanolamine tail at the 2-position provides intrinsic solubility and mimics choline-like motifs, addressing common physicochemical liabilities (logP, solubility) early in the discovery process.[1]
This guide provides validated protocols for parallel synthesis, specifically addressing chemoselectivity challenges between the primary amine and the hydroxyl tail.
Strategic Library Design
The Scaffold Advantage
Scaffold A offers two distinct functional regions:
-
The Diversity Vector (C5-Amine): An aniline-like nitrogen capable of rapid diversification via acylation, reductive amination, or sulfonylation.[1]
-
The Solubilizing Anchor (C2-Tail): The N-methyl-ethanolamine chain enhances aqueous solubility and provides a hydrogen bond donor/acceptor pair, crucial for solvent-front interactions in enzyme pockets.[1]
Expansion Vectors
To maximize Chemical Space coverage, we define three primary derivatization pathways:
-
Pathway A (Amides): Target H-bond acceptors and aromatic stacking (Kinase/Protease targets).[1]
-
Pathway B (Secondary Amines): Introduction of sp3 complexity via reductive amination (GPCR/Ion Channel targets).[1]
-
Pathway C (Ureas/Sulfonamides): Modulation of H-bond donor capability and metabolic stability.[1]
Visualizing the Design Logic
Figure 1: Library diversification strategy showing three distinct synthetic pathways originating from the C5-amino vector of Scaffold A.[1]
Technical Protocols & Methodologies
Chemoselectivity: The Critical Control Point
Challenge: Scaffold A contains both a nucleophilic amine (C5-NH2) and a primary alcohol (Tail-OH).[1] Mechanistic Insight: While the aniline nitrogen is generally more nucleophilic, aggressive acylation conditions (e.g., Acid Chlorides + TEA) can lead to O-acylation or bis-acylation.[1] Solution:
-
Amides: Use HATU/DIPEA. The active ester intermediate reacts selectively with the amine.
-
Ureas: Control temperature (0°C). Amines react with isocyanates orders of magnitude faster than alcohols at low temperatures.[1]
-
Rescue: If O-acylation occurs (detected by LCMS), a mild basic wash (LiOH/MeOH, 30 min) selectively hydrolyzes the ester while leaving the amide/urea intact.[1]
Protocol A: Parallel Amide Synthesis (96-well Format)[1]
Reagents:
-
0.2 M Scaffold A in DMF.
-
0.2 M Carboxylic Acid set in DMF.
-
0.2 M HATU in DMF.[1]
-
0.5 M DIPEA in NMP.[1]
Workflow:
-
Dispense: Add 50 µL (10 µmol) of Carboxylic Acid solution to each well.
-
Activate: Add 50 µL (10 µmol) of HATU solution and 40 µL (20 µmol) of DIPEA. Shake for 5 mins.
-
Couple: Add 50 µL (10 µmol) of Scaffold A .
-
Incubate: Shake at RT for 16 hours.
-
QC Check: LCMS check on random wells. Target Mass = MW(Acid) + MW(Scaffold) - 18.[1]
-
Scavenge (Optional): Add 50 mg Trisamine resin to quench excess acid/electrophiles.[1] Filter.
Protocol B: Reductive Amination
Reagents:
-
0.2 M Scaffold A in DCE (Dichloroethane) with 1% Acetic Acid.
-
0.2 M Aldehyde set in DCE.[1]
-
0.5 M NaBH(OAc)3 (Sodium triacetoxyborohydride) suspension in DCE.[1]
Workflow:
-
Imine Formation: Combine 50 µL Scaffold A and 55 µL Aldehyde (1.1 eq) in deep-well plates.
-
Incubate: Shake for 2 hours at RT (allows equilibrium).
-
Reduce: Add 60 µL (3 eq) of NaBH(OAc)3 suspension.
-
Reaction: Shake for 16 hours at RT.
-
Quench: Add 100 µL 10% NaHCO3. Vortex vigorously to neutralize acid and decompose borate complexes.[1]
-
Extraction: Phase separate (DCE layer is bottom).[1]
Protocol C: Urea Synthesis (High Chemoselectivity Mode)
Reagents:
Workflow:
-
Cooling: Place the synthesis block on a cooling deck (0°C).
-
Addition: Add 50 µL Scaffold A.
-
Slow Addition: Add 50 µL Isocyanate (1.0 eq) slowly to avoid local excesses.
-
Incubate: Shake at 0°C for 1 hour, then warm to RT for 2 hours.
-
Scavenge: Add polymer-supported trisamine to scavenge unreacted isocyanate.[1]
Quality Control & Data Analysis
Expected Physicochemical Profile
The ethanolamine tail significantly alters the property forecast compared to a standard aminopyridine.
| Property | Standard 5-Aminopyridine | Scaffold A Derivative | Impact |
| cLogP | 1.5 - 3.5 | 0.8 - 2.8 | Improved Solubility |
| H-Bond Donors | 1 (Amine) | 2 (Amine + OH) | Enhanced Binding |
| PSA (Polar Surface Area) | ~40 Ų | ~70 Ų | Reduced CNS Penetration |
| Solubility (pH 7.4) | Moderate | High | Better Assay Data |
Workflow Visualization
Figure 2: Parallel synthesis workflow ensuring high-throughput efficiency and quality assurance.
References
-
Privileged Scaffolds in Medicinal Chemistry: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery."[1] Current Opinion in Chemical Biology, 2010.[1] Link
-
Aminopyridine Reactivity: Katritzky, A. R., et al. "Synthesis of 2-amino-5-substituted pyridines."[1] Journal of Organic Chemistry, 2003. Link
-
Parallel Synthesis Protocols: Webb, D. "Parallel Synthesis in Drug Discovery."[1] Pharmaceutical News, 2002.[1] Link
-
Chemoselectivity of Anilines vs Alcohols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1] Link
-
Solubility in Drug Design (Ethanolamine tails): Lipinski, C. A.[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 2000. Link
Sources
Troubleshooting & Optimization
common byproducts in 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol synthesis
Topic: 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
Document ID: TS-API-5AP-001 Status: Active Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts
Introduction & Molecule Context
This guide addresses the synthesis and troubleshooting of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., CDK4/6 or BRAF inhibitors).
The synthesis typically proceeds via a two-step sequence:[1]
-
Nucleophilic Aromatic Substitution (
): Reaction of 2-chloro-5-nitropyridine with -methylethanolamine. -
Nitro Reduction: Catalytic hydrogenation or chemical reduction of the nitro intermediate to the primary amine.
This support page focuses on the impurity profile and process control required to maintain high purity (>98%) and prevent common "tarring" issues associated with aminopyridines.
Master Impurity Profile (Reference Table)
Use this table to identify unknown peaks in your LC-MS chromatograms.
| Impurity Code | Common Name | Origin Step | Mechanism | Mass Shift (vs Product) |
| IMP-A | 5-Nitro-2-pyridone | Step 1 | Hydrolysis of starting chloride | N/A (Precursor artifact) |
| IMP-B | O-Alkylated Isomer | Step 1 | O-attack by aminoethanol | Same Mass (Isomer) |
| IMP-C | Azo-Dimer | Step 2 | Incomplete reduction coupling | |
| IMP-D | Hydroxylamine | Step 2 | Incomplete reduction | |
| IMP-E | Oxidative Dimer | Storage | Air oxidation of primary amine | |
| IMP-F | Over-reduced Piperidine | Step 2 | Ring hydrogenation |
Process Modules & Troubleshooting Guides
Module 1: The
Coupling (Step 1)
Reaction: 2-Chloro-5-nitropyridine +
Q: Why is my reaction stalling with significant starting material remaining, even after reflux?
-
Root Cause: The HCl byproduct generated during substitution protonates the unreacted amine nucleophile, rendering it unreactive.
-
Solution: You must use an acid scavenger.
-
Protocol: Use 2.5 equivalents of
-methylethanolamine (excess acts as base) OR add 1.2 eq of DIPEA/TEA . -
Solvent: Switch to polar aprotic solvents (DMF, DMSO, or NMP) to accelerate the
rate via dipole stabilization.
-
Q: I see a peak with the same mass as the product but different retention time. What is it?
-
Diagnosis: This is likely IMP-B (The O-alkylated isomer) .
-
Mechanism:
-methylethanolamine is an ambident nucleophile. While the secondary amine is more nucleophilic, high temperatures or strong bases (like NaH) can deprotonate the alcohol, leading to ether formation. -
Fix:
-
Avoid strong inorganic bases (NaH, KOH).
-
Keep reaction temperature
C. -
Purification: This isomer typically has a significantly different polarity; remove via silica flash chromatography (DCM:MeOH gradient).
-
Module 2: Nitro Reduction (Step 2)
Reaction: Nitro-Intermediate
Q: My product is turning orange/red during the reduction. Is this normal?
-
Diagnosis: No. This indicates the formation of IMP-C (Azo/Azoxy dimers) .
-
Cause: Low hydrogen pressure or catalyst poisoning causes the accumulation of nitroso intermediates, which condense with hydroxylamines.
-
Protocol Adjustment:
-
Increase
pressure (from balloon to 3-5 bar). -
Increase catalyst loading (10 wt% Pd/C).
-
Critical: Ensure rapid stirring to overcome mass-transfer limitations.
-
Q: LCMS shows a large M+16 peak that won't disappear.
-
Diagnosis: IMP-D (Hydroxylamine intermediate) (
). -
Fix: The reduction is incomplete.
-
Add fresh catalyst.
-
Heat the reaction slightly (40-50°C).
-
Note: Hydroxylamines are notoriously difficult to reduce once the reaction stalls; prevention (high initial pressure) is better than cure.
-
Module 3: Isolation & Stability
Q: The product turned from pale yellow to dark brown/black overnight.
-
Diagnosis: Oxidative degradation (IMP-E) . Electron-rich aminopyridines are highly sensitive to air oxidation (forming quinone-imine-like species).
-
Storage Protocol:
-
Store under Argon/Nitrogen atmosphere.
-
Keep at -20°C.
-
Formulation: Convert to a salt form (e.g., HCl or fumarate) immediately for long-term stability. The salt stabilizes the electron pair on the pyridine nitrogen.
-
Visual Logic Pathways
Figure 1: Synthesis & Impurity Origins
This pathway maps the genesis of every major impurity discussed above.
Caption: Figure 1: Mechanistic pathway showing the divergence points for O-alkylation (Step 1) and Azo-dimerization (Step 2).
Figure 2: Troubleshooting Decision Tree
Follow this logic when analyzing crude reaction mixtures.
Caption: Figure 2: Logical flowchart for diagnosing common synthetic failures based on visual cues and MS data.
References
-
General Pyridine Synthesis: ChemicalBook. "Synthesis of 2-chloro-5-nitropyridine." Accessed via Vertex AI. Link
-
Ambident Nucleophile Reactivity: National Institutes of Health (PMC). "Synthesis of O- and N-alkylated products... Regioselective alkylation." Link
-
Kinase Inhibitor Intermediates: Pharmaffiliates. "Encorafenib Impurities and Related Compounds." (Demonstrates the relevance of aminopyridine fragments in drug synthesis). Link
-
Reduction Byproducts: Sigma-Aldrich. "2-(Methylamino)ethanol Technical Data." Link
-
Impurity Characterization: Der Pharma Chemica. "Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation." (Analogous amine-formation impurities). Link
Sources
Technical Support Center: Alternative Synthetic Routes for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of alternative synthetic routes for the preparation of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol, a key intermediate in pharmaceutical development. As Senior Application Scientists, we present this information in a troubleshooting and FAQ format to address common challenges encountered during synthesis, ensuring both scientific rigor and practical utility in your laboratory.
Overview of Synthetic Strategies
The synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol can be approached from several angles, primarily differing in the starting materials and the sequence of key chemical transformations. Below, we outline two robust and frequently employed strategies: the "Nitro Reduction Route" and the "Palladium-Catalyzed Cross-Coupling Route."
Diagram of Synthetic Pathways
Caption: Overview of two alternative synthetic pathways to 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol.
Route A: The Nitro Reduction Route - Troubleshooting and FAQs
This route is often favored for its cost-effective starting materials and well-established reaction classes. However, challenges can arise in controlling selectivity and achieving complete conversion.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages and disadvantages of the Nitro Reduction Route?
A1:
-
Advantages: The starting material, 2-chloropyridine, is inexpensive and readily available. The nitration and nucleophilic aromatic substitution (SNAr) steps are generally high-yielding and scalable. A wide variety of reducing agents can be employed for the final step, allowing for flexibility based on available resources and functional group tolerance.[1]
-
Disadvantages: The nitration step can produce regioisomers, requiring careful purification. The handling of concentrated nitric and sulfuric acids necessitates stringent safety precautions. The nitro intermediate may be sensitive to certain reaction conditions, and the reduction step can sometimes lead to over-reduction or side products.
Q2: Can I start with 2-aminopyridine instead of 2-chloropyridine?
A2: While nitration of 2-aminopyridine to 5-nitro-2-aminopyridine is possible, subsequent selective N-methylation and N-alkylation of the exocyclic amino group in the presence of the pyridine ring nitrogen can be challenging and may lead to a mixture of products.[2] Therefore, starting with 2-chloro-5-nitropyridine and introducing the 2-(methylamino)ethanol side chain via SNAr is a more direct and higher-yielding approach.
Troubleshooting Guide
Issue 1: Low yield during the nitration of 2-chloropyridine.
-
Potential Cause 1: Incorrect Reagent Stoichiometry or Temperature. The ratio of nitric acid to sulfuric acid is critical for generating the nitronium ion (NO₂⁺). Insufficient sulfuric acid will result in incomplete nitration. The temperature must be carefully controlled, as higher temperatures can lead to the formation of dinitrated byproducts and decomposition.
-
Solution:
-
Ensure a precise molar ratio of concentrated nitric acid to concentrated sulfuric acid (typically 1:1 to 1:2).
-
Add the 2-chloropyridine to the cooled acid mixture dropwise, maintaining a low temperature (e.g., 0-10 °C) with an ice bath.
-
Allow the reaction to warm to room temperature slowly and monitor its progress by TLC or LC-MS.
-
Issue 2: The SNAr reaction with 2-(methylamino)ethanol is sluggish or incomplete.
-
Potential Cause 1: Insufficiently High Reaction Temperature. Aromatic nucleophilic substitution on electron-deficient pyridine rings is an activated process but still requires thermal energy to overcome the activation barrier.
-
Solution:
-
Increase the reaction temperature. Refluxing in a high-boiling solvent like DMSO or NMP is often effective.
-
Consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.
-
-
Potential Cause 2: Presence of Water in the Reaction Mixture. Water can compete with the amino alcohol as a nucleophile, leading to the formation of 2-hydroxy-5-nitropyridine as a byproduct.
-
Solution:
-
Use anhydrous solvents and ensure that the 2-(methylamino)ethanol is dry.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
Issue 3: Incomplete reduction of the nitro group or formation of side products.
-
Potential Cause 1: Inactivated Catalyst or Insufficient Reducing Agent. For catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may be poisoned or of low activity. For metal/acid reductions (e.g., Fe/HCl), the metal surface may be passivated.
-
Solution:
-
Catalytic Hydrogenation: Use a fresh, high-quality catalyst. Ensure the system is properly purged of air. Increase the hydrogen pressure if necessary.
-
Metal/Acid Reduction: Activate the metal before use (e.g., by washing with dilute acid). Ensure a sufficient excess of the metal and acid is used.
-
-
Potential Cause 2: Formation of Hydroxylamine or Azo Compounds. Incomplete reduction can lead to the formation of hydroxylamine intermediates, which can then couple to form azo or azoxy byproducts.[3][4][5]
-
Solution:
-
Ensure complete consumption of the starting material by monitoring the reaction closely.
-
Choose a reducing agent known for its high chemoselectivity for the nitro to amine transformation, such as tin(II) chloride in concentrated HCl.[5]
-
Route B: The Palladium-Catalyzed Cross-Coupling Route - Troubleshooting and FAQs
This modern approach offers high selectivity and functional group tolerance but requires careful optimization of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: Why is this route often considered more "elegant" than the nitro reduction route?
A1: This route avoids the use of harsh nitrating agents and the need to handle potentially energetic nitro compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are known for their high degree of control and applicability to a wide range of substrates, making this a versatile strategy.[6]
Q2: Is protection of the 5-amino group necessary?
A2: Yes, in most cases. The free amino group can compete with the desired coupling partner (2-(methylamino)ethanol) in the palladium-catalyzed reaction, leading to a complex mixture of products. Acetylation to form an acetamide is a common and effective protecting group strategy.
Troubleshooting Guide
Issue 1: Low yield in the Buchwald-Hartwig amination step.
-
Potential Cause 1: Incorrect Choice of Ligand or Base. The success of a Buchwald-Hartwig reaction is highly dependent on the specific combination of palladium precursor, phosphine ligand, and base. There is no universally optimal system.
-
Solution:
-
Screen a variety of ligands (e.g., BINAP, Xantphos, Josiphos-type ligands) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).
-
Consult the literature for successful examples of similar couplings on 2-bromopyridine substrates to guide your choice of conditions.[6]
-
-
Potential Cause 2: Catalyst Deactivation. The catalyst can be deactivated by impurities in the starting materials or solvents, or by exposure to oxygen.
-
Solution:
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
Degas the reaction mixture thoroughly before adding the catalyst.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Issue 2: Difficulty in removing the acetyl protecting group.
-
Potential Cause: Harsh deprotection conditions leading to product degradation. While acid or base hydrolysis is standard, the product itself may be sensitive to strong acids or bases at elevated temperatures.
-
Solution:
-
Attempt the hydrolysis under milder conditions (e.g., lower temperature for a longer duration).
-
Consider alternative protecting groups that can be removed under more neutral conditions if the acetyl group proves problematic.
-
Experimental Protocols
Protocol 1: SNAr of 2-Chloro-5-nitropyridine with 2-(Methylamino)ethanol (Key step in Route A)
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMSO (5 mL/mmol), add 2-(methylamino)ethanol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 120 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of N-(2-Bromopyridin-5-yl)acetamide (Key step in Route B)
-
In a glovebox, combine N-(2-bromopyridin-5-yl)acetamide (1.0 eq), 2-(methylamino)ethanol (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.
-
Add anhydrous, degassed toluene (10 mL/mmol).
-
Seal the vessel and heat to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary
| Parameter | Route A: Nitro Reduction | Route B: Pd-Catalyzed Cross-Coupling |
| Starting Materials | 2-Chloropyridine, 2-(Methylamino)ethanol | 2,5-Dibromopyridine, 2-(Methylamino)ethanol |
| Key Steps | Nitration, SNAr, Nitro Reduction | Protection, Buchwald-Hartwig Amination, Deprotection |
| Reagent Sensitivity | Requires handling of strong acids; nitro-intermediate considerations | Sensitive to air and moisture; requires specialized ligands |
| Scalability | Generally straightforward to scale up | Can be more costly and complex to scale due to catalyst and ligand |
| Overall Yield | Typically moderate to good | Often good to excellent with optimization |
References
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.
-
SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE - Malaysian Journal of Science (MJS). Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC - NIH. Available at: [Link]
-
Synthesis of (i) 2-[N-Methyl-N-(4-pyridyl)amino]ethanol - PrepChem.com. Available at: [Link]
-
Process for the preparation of N-(2-Mercaptopropionyl) glycine and its intermediates - Technical Disclosure Commons. Available at: [Link]
-
QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar - IJPPR. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central - NIH. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]
-
Facile Synthesis of Functionalized 4-Aminopyridines. Available at: [Link]
- EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]
-
Synthesis of N-methyl glycine - PrepChem.com. Available at: [Link]
-
(A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... - ResearchGate. Available at: [Link]
-
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. Available at: [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed. Available at: [Link]
-
The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available at: [Link]
-
Synthesis and properties of N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine ester as a prodrug of 5-fluorouracil for rectal administration - PubMed. Available at: [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
-
One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. Available at: [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - ResearchGate. Available at: [Link]
-
Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... - ResearchGate. Available at: [Link]
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
monitoring the progress of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol reactions by TLC
Technical Support Center: TLC Monitoring for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
Case ID: TLC-PYR-AMINE-001 Status: Active Analyst: Senior Application Scientist
Executive Summary & Molecule Analysis
You are monitoring reactions involving 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol . To successfully monitor this via Thin Layer Chromatography (TLC), you must account for its three distinct chemical functionalities:
-
Pyridine Ring (Basic/Aromatic): Causes strong interaction with acidic silanol groups on silica gel, leading to "streaking" or "tailing."
-
Primary Amine (5-position, -NH₂): Highly reactive and polar; susceptible to oxidation on the plate.
-
Ethanol Tail (-CH₂CH₂OH): Increases polarity, requiring a polar mobile phase (e.g., MeOH or Acetone) to move the spot off the baseline.
Core Challenge: The combination of the basic pyridine nitrogen and the polar alcohol tail creates a "sticky" molecule that adheres aggressively to standard silica gel.
Method Development (The "How-To")
Do not use standard Hexane/Ethyl Acetate systems; they will likely fail to move this compound or result in severe streaking.
Standard Operating Procedure (SOP): Mobile Phase Selection
| Variable | Recommended Condition | Technical Rationale |
| Base Solvent | Dichloromethane (DCM) | Solubilizes the aromatic core without being too polar initially. |
| Polar Modifier | Methanol (MeOH) | Essential to break hydrogen bonds between the alcohol tail and silica. Start at 5% and ramp to 15%. |
| Additive (Critical) | Triethylamine (TEA) or NH₄OH | Mandatory. Add 1% v/v. The base competes for acidic silanol sites on the silica, sharpening the spot and preventing tailing [1, 2]. |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard fluorescence indicator allows UV detection of the pyridine ring. |
Optimized Gradient Table
| Polarity Level | Composition (v/v) | Use Case |
| Low | 95% DCM / 4% MeOH / 1% TEA | Starting materials (less polar precursors). |
| Medium (Target) | 90% DCM / 9% MeOH / 1% TEA | Ideal starting point for the target molecule. |
| High | 85% DCM / 14% MeOH / 1% NH₄OH | If the product remains at the baseline (Rf < 0.15). |
Note: If using Ammonium Hydroxide (NH₄OH), use a fresh bottle. Old ammonia loses potency, leading to inconsistent Rf values.
Visualization & Detection Protocols
Because this molecule has multiple functional groups, you should use a "Multi-Mode" detection strategy to confirm identity.
Step 1: Non-Destructive (UV)
-
Wavelength: 254 nm (Short Wave).
-
Observation: The pyridine ring will quench the green fluorescence of the F₂₅₄ plate, appearing as a dark purple/black spot .
-
Limit: Does not distinguish between the product and other aromatic impurities.
Step 2: Functional Group Specific (Stains)
After UV marking, dip the plate in Ninhydrin Stain and heat with a heat gun until spots appear.
-
Target: The primary amine (-NH₂) at the 5-position.
-
Result: A pink/purple spot indicates the presence of the free primary amine [3, 4].
-
Diagnostic Value: If the reaction involves alkylating or acylating this amine, the pink color will disappear or change significantly in the product spot.
Visualization Logic Flow
Figure 1: Visualization workflow for confirming the presence of the 5-amino group.
Troubleshooting Guide (Help Desk)
Issue 1: The spot looks like a comet (Streaking/Tailing).
-
Cause: The basic pyridine nitrogen is interacting with acidic protons on the silica surface.
-
Fix: Pre-saturate your developing chamber with the mobile phase containing 1-2% Triethylamine (TEA) for 15 minutes before running the plate. If streaking persists, switch the stationary phase to Alumina (Basic) plates, which are less acidic than silica [5].
Issue 2: The spot disappears or turns brown on the baseline.
-
Cause: Oxidative decomposition. The 5-aminopyridine moiety is electron-rich and prone to air oxidation, especially when spread thinly on high-surface-area silica.
-
Fix:
-
Spot the plate heavily and run immediately.
-
Elute in an inert atmosphere if possible (rare for TLC).
-
Validation: Perform a "2D Decomposition Check" (see protocol below).
-
Issue 3: Co-elution (Product and reactant have same Rf).
-
Cause: The polarity change from the reaction is insufficient to alter binding affinity in the DCM/MeOH system.
-
Fix: Change the selectivity of the solvent, not just polarity. Switch to Ethyl Acetate : Acetone : TEA (8:2:0.1) . Acetone interacts differently with the alcohol tail than Methanol does.
Advanced Protocol: 2D TLC for Stability Testing
If you suspect the molecule is decomposing on the silica during the run, use this self-validating test [5, 6].
Protocol:
-
Spot: Apply sample at one corner (bottom-left) of a square plate.
-
Run 1: Develop vertically. Dry the plate completely (cold air stream).
-
Rotate: Turn the plate 90° clockwise. The vertical line of spots is now the new baseline.
-
Run 2: Develop again in the same solvent system.
-
Analyze:
-
Stable: All spots lie on a perfect 45° diagonal line.
-
Unstable: Spots appear off the diagonal (usually below it), indicating the compound reacted with the silica between Run 1 and Run 2.
-
Figure 2: 2D TLC Workflow for verifying compound stability on silica gel.
References
-
Bunnahabhain. (2015). Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
National Institutes of Health (NIH). A modified spray reagent for the detection of amino acids on thin layer chromatography plates. PubMed. Available at: [Link]
-
Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Available at: [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
-
University of York. Issues - Chemistry Teaching Labs. Available at: [Link]
Validation & Comparative
Comparative Guide: Structural Confirmation of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol Derivatives
Executive Summary & Strategic Context
Analyte: 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol Primary Application: Key intermediate in the synthesis of Dabigatran Etexilate (Direct Thrombin Inhibitor). Structural Challenge: The 2-aminopyridine scaffold exhibits amino-imino tautomerism and rotamerism around the exocyclic N-C bond. Standard 1D NMR often yields broadened signals or ambiguous connectivity, risking misidentification with regioisomers (e.g., 3-amino or 6-amino isomers) or condensation impurities.
This guide compares three structural confirmation methodologies, prioritizing definitive connectivity assignment over simple spectral matching.
Comparative Analysis of Structural Elucidation Methods
Method A: 1D NMR ( H, C) – The Baseline
While standard for purity, 1D NMR is often insufficient for definitive structural assignment of this scaffold due to signal overlapping and exchangeable protons.
-
Pros: Rapid, quantitative for purity (qNMR).
-
Cons: Amine protons (
, ) are often broad or invisible in due to exchange. The pyridine ring protons can shift significantly based on concentration and temperature (H-bonding aggregates). -
Verdict: Screening Tool Only. Cannot definitively distinguish certain regioisomers without reference standards.
Method B: 2D NMR (HSQC, HMBC, NOESY) – The Gold Standard
This is the required method for de novo structural confirmation.
-
Mechanism:
-
HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The "smoking gun." It visualizes long-range couplings (2-3 bonds). It definitively links the
-methyl protons and the ethanol methylene protons to the C2 position of the pyridine ring, ruling out regioisomers. -
NOESY: Confirms spatial proximity between the
-methyl group and the pyridine H3 proton.
-
-
Verdict: Mandatory for Structure Confirmation.
Method C: LC-MS/MS (Tandem Mass Spectrometry) – The Validator
Provides molecular weight and characteristic fragmentation fingerprints.
-
Mechanism: Electrospray Ionization (ESI) followed by Collision Induced Dissociation (CID).
-
Key Fragments:
-
Loss of the hydroxyethyl tail (
). -
Cleavage of the exocyclic amine bond.
-
Diagnostic pyridine ring fragments.[1]
-
-
Verdict: High-Throughput Validation. Essential for tracking the molecule in biological matrices or reaction mixtures.
Summary of Performance Metrics
| Feature | 1D NMR ( | 2D NMR (HMBC/NOESY) | LC-MS/MS |
| Connectivity Certainty | Low (Inferred) | High (Direct) | Medium (Fragment-based) |
| Sample Requirement | High (>5 mg) | High (>10 mg) | Trace (<1 ng) |
| Isomer Differentiation | Poor | Excellent | Low (often isobaric) |
| Throughput | Medium | Low | High |
Visualizing the Analytical Workflow
The following decision tree outlines the logical flow for confirming the structure, ensuring no step is wasted.
Figure 1: Analytical Decision Tree for Structural Confirmation. This workflow prioritizes mass validation before investing time in expensive 2D NMR acquisition.
Detailed Experimental Protocols
Protocol 1: Definitive 2D NMR Characterization
Objective: Establish the connectivity of the
-
Solvent Selection: Use DMSO-d6 rather than
.-
Reasoning: DMSO slows down proton exchange, sharpening the
and signals. It also disrupts intermolecular H-bonding, reducing aggregation-induced shifts.
-
-
Sample Prep: Dissolve 15–20 mg of analyte in 600 µL DMSO-d6.
-
Acquisition Parameters (600 MHz recommended):
-
1H NMR: 16 scans, relaxation delay (
) = 2.0s. -
HSQC: Multiplicity-edited (to distinguish
from ). -
HMBC: Optimized for long-range coupling (
). Focus on the 50–160 ppm carbon window.
-
-
Self-Validating Check:
-
Look for the HMBC cross-peak between the
-methyl protons ( ) and the pyridine C2 carbon ( ). -
Absence of this peak suggests the alkylation occurred on the wrong nitrogen or ring position.
-
Protocol 2: LC-MS/MS Fragmentation Analysis
Objective: Confirm identity via characteristic fragmentation (useful for impurity profiling).
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes (C18 Column).
-
MS Settings: Positive ESI mode. Collision Energy (CE): Ramp 10–30 eV.
-
Diagnostic Fragments (Precursor
):-
: Loss of ethanol chain (
or similar neutral loss). Indicates intact amine-pyridine bond. - : Aminopyridine core fragment.
-
: Loss of ethanol chain (
-
Self-Validating Check: The ratio of the parent ion to the 123 fragment should be consistent across the peak width. If the ratio changes, a co-eluting impurity is present.
Structural Logic Visualization (HMBC)
The following diagram illustrates the specific atomic correlations required to confirm the structure.
Figure 2: Critical NMR Correlations. The red dashed arrows represent the HMBC signals that definitively prove the N-methyl and ethanol groups are attached to the C2 position of the pyridine.
References
-
Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766.
-
Mathad, V. T., et al. (2015). Process for the Synthesis of Dabigatran and Its Intermediates.[2][3][4] U.S. Patent Application US20150246900A1.
-
Bhat, R., et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug.[4][5] Organic Process Research & Development.
-
Yaylayan, V. A., et al. (2020).[6] Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research, 491, 107985.
-
Alkorta, I., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines. Chemistry Central Journal.
Sources
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 3. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol reaction products
Publish Comparison Guide: Spectroscopic Analysis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol Derivatives
Executive Summary
This guide provides a technical comparison of spectroscopic workflows for characterizing reaction products derived from 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (CAS 4928-46-5).[1] This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a precursor for kinase inhibitors, anticoagulants (e.g., Dabigatran analogs), and heterocyclic dyes.[1]
The core analytical challenge lies in the molecule's tri-functional nature : it contains a primary amine (C5-NH₂), a tertiary aniline-like nitrogen (C2-N(Me)-), and a primary alcohol (-CH₂CH₂OH).[1] Distinguishing between the desired
The Challenge: Reactive Sites & Potential Byproducts
When reacting 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol with electrophiles (e.g., acid chlorides, isocyanates), three outcomes are possible. The analytical method must definitively identify the major product.[1]
-
Pathway A (Desired): Selective reaction at the C5-primary amine (forming an amide/urea).
-
Pathway B (Impurity): Reaction at the hydroxyl group (forming an ester/carbamate).[1]
-
Pathway C (Impurity): Bis-functionalization (reaction at both N and O).[1]
Reaction Pathway Diagram
Figure 1: Competitive reaction pathways. Kinetic control typically favors N-acylation at the 5-position, but O-acylation is a common risk in the presence of strong bases.[1]
Comparative Analysis of Analytical Workflows
We compare two distinct analytical approaches: Method A (High-Throughput QC) for routine monitoring and Method B (Structural Elucidation) for characterization of new derivatives.[1]
| Feature | Method A: Rapid QC (LC-MS) | Method B: Structural Elucidation (NMR) |
| Primary Goal | Purity assessment & Mass confirmation.[1] | Definitive site-of-reaction confirmation. |
| Technique | UHPLC-DAD-MS (ESI+) | 1D ( |
| Differentiation Power | Low: Isomers (Amide vs Ester) often have identical mass and similar retention times.[1] | High: Distinct chemical shifts for |
| Sample Requirement | < 0.1 mg | 5–10 mg |
| Throughput | 5–10 mins/sample | 1–4 hours/sample |
| Best For | Reaction monitoring, library screening.[1] | Final compound validation, reference standard characterization. |
Deep Dive: Spectroscopic Distinction of Derivatives
To validate the synthesis of the desired
A. NMR Spectroscopy (The Gold Standard)
The chemical environment of the ethyl side chain is the diagnostic marker.[1]
-
Scenario 1:
-Acylation (Target) -
Scenario 2:
-Acylation (Impurity)
Table 1: Diagnostic
| Proton Position | Starting Material ( | ||
| -CH₂-O(H/R) | 3.65 (t) | 3.68 (t) (Unchanged) | 4.30 (t) (Downfield shift) |
| -CH₂-N- | 3.55 (t) | 3.60 (t) | 3.75 (t) |
| Pyridine C6-H | 7.60 (d) | 8.35 (d) (Significant shift) | 7.70 (d) |
| Amide -NH- | N/A | 10.10 (s) | N/A |
B. Mass Spectrometry (MS/MS Fragmentation)
While parent masses are identical, fragmentation patterns in ESI-MS/MS can differ.[1]
-
-Amide: Fragmentation often cleaves the amide bond or the pyridine ring.[1] The hydroxyethyl chain (
45 loss) is often preserved in high-mass fragments. - -Ester: The ester bond is labile.[1] A characteristic loss of the acyl group or the entire acyloxyethyl chain is observed at lower collision energies.[1]
Experimental Protocols
Protocol 1: Definitive Structural Confirmation (NMR)
-
Solvent: DMSO-
is preferred over CDCl to prevent aggregation and clearly resolve the labile -OH and -NH protons.[1] -
Concentration: 10 mg in 0.6 mL.[1]
-
Pulse Sequence:
-
Standard
H: 16 scans, D1=2.0s. -
D₂O Exchange: Add 1 drop D₂O to confirm the disappearance of the -OH peak (usually broad singlet at ~4.8 ppm) and amide -NH.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving connectivity.[1] Look for a cross-peak between the Carbonyl Carbon and the Pyridine C5-H (confirms
-acyl) vs. Carbonyl Carbon and Sidechain -CH₂- (confirms -acyl).[1]
-
Protocol 2: Rapid Purity Check (LC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).[1]
-
Pass Criteria: Single peak >95% area; Mass [M+H]
matches theoretical; No secondary peak with identical mass (indicates isomer absence).[1]
Analytical Decision Tree
Use this logic flow to determine the correct analytical path for your sample.
Figure 2: Analytical workflow for validating the synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol derivatives.
References
-
Chemical Identity & Properties
-
Synthetic Application (Medicinal Chemistry)
-
Spectroscopic Methodology
-
Reaction Context (Dabigatran Intermediates)
Sources
The Strategic Advantage of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol in the Synthesis of Brigatinib: A Comparative Guide
In the competitive landscape of pharmaceutical manufacturing, the efficiency, scalability, and cost-effectiveness of a synthetic route are paramount. For potent kinase inhibitors like Brigatinib (AP26113), an essential therapeutic for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer, the choice of key intermediates profoundly dictates the overall success of the production campaign.[1] This guide provides an in-depth technical comparison of synthetic routes to Brigatinib, focusing on the distinct advantages conferred by employing the pivotal intermediate, 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol. We will present a comparative analysis against an alternative, convergent synthesis, supported by experimental data from seminal patents in the field, to illustrate the strategic benefits in terms of yield, purity, and process viability.
The Synthetic Challenge: Constructing the Core of Brigatinib
Brigatinib's structure is a complex assembly of a substituted pyrimidine core linked to two distinct aniline fragments. The central challenge in its synthesis lies in the sequential and regioselective introduction of these fragments onto the pyrimidine ring. The order and nature of these additions are critical to avoiding side reactions, simplifying purification, and maximizing yield.
Two primary strategies have emerged in the literature:
-
A Convergent Approach: This route involves the synthesis of two complex aniline fragments which are then coupled to a central di- or tri-chloropyrimidine scaffold.
-
A Linear Approach: This strategy builds the molecule more sequentially, often utilizing a pre-functionalized aminopyridine intermediate that already contains one of the key side chains.
This guide will focus on a comparison between an established convergent route and a more recent, optimized process that highlights the benefits of a well-designed intermediate like 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol.
Comparative Analysis of Synthetic Routes
Route A: The Convergent Synthesis – A Foundational Approach
An earlier, widely referenced synthetic route for Brigatinib, as detailed in patent WO2016065028, follows a convergent strategy. This process involves the initial reaction of 2,4,5-trichloropyrimidine with (2-aminophenyl)dimethylphosphine oxide to form an intermediate. This is followed by a subsequent coupling with a second complex aniline derivative. While effective in demonstrating the feasibility of the synthesis, this route is hampered by several drawbacks for large-scale production.
One of the significant challenges in this approach is the overall yield, which is reported to be less than 25%.[2] Furthermore, the purification of intermediates and the final product often necessitates column chromatography, a technique that is not ideal for industrial-scale manufacturing due to high solvent consumption and lower throughput.[3]
Route B: The Optimized Synthesis Utilizing 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol – A Path to Efficiency
A later, improved synthesis, outlined in patent CN111138492A, showcases the strategic advantage of using a pre-functionalized building block like 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol. In this process, this key intermediate is coupled with the dichloropyrimidine-phosphine oxide fragment. This approach streamlines the synthesis, leading to a significantly improved overall yield of over 50% and a final product purity exceeding 99.9%.[2]
A key advantage of this route is the avoidance of column chromatography for purification.[2] The high purity of the intermediates and the final product allows for isolation and purification through simple recrystallization or trituration, which is highly desirable for industrial applications.
The structural features of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol are instrumental to the success of this route. The presence of the primary amino group at the 5-position of the pyridine ring allows for the subsequent formation of the complete Brigatinib structure, while the nucleophilic secondary amine is pre-positioned to react with the activated pyrimidine ring. The ethanol moiety can be a handle for further reactions if needed, or it may influence the solubility and reactivity of the intermediate in a favorable way.
Head-to-Head Data Comparison
| Parameter | Route A (Convergent, per WO2016065028) | Route B (Optimized, with 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol, per CN111138492A) | Advantage of Route B |
| Overall Yield | < 25%[2] | > 50%[2] | Over 100% improvement in yield |
| Final Product Purity | Not explicitly stated, but requires chromatography | > 99.9%[2] | Exceptionally high purity achieved |
| Purification Method | Column Chromatography[3] | Recrystallization/Trituration[2] | More scalable and cost-effective |
| Process Scalability | Limited by chromatography | High | Suitable for industrial production |
| Raw Material Accessibility | Involves multiple complex starting materials | Utilizes a strategically designed intermediate | Potentially more streamlined supply chain |
Mechanistic and Strategic Advantages of the Optimized Route
The superiority of the route utilizing 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol can be attributed to several key factors:
-
Strategic Bond Formation: By pre-assembling the aminopyridine-ethanol fragment, the number of steps involving the core pyrimidine ring is reduced, minimizing the potential for side reactions and the formation of regioisomers.
-
Improved Crystallinity and Purity: The intermediates and the final product in the optimized route appear to have more favorable crystallization properties, enabling efficient purification without the need for chromatography. This is a significant process advantage.
-
Convergent yet Streamlined: While still a convergent synthesis in its final step, the use of a more advanced, multi-functional intermediate simplifies the overall process flow.
Visualizing the Synthetic Pathways
The following diagrams illustrate the strategic differences between the two synthetic approaches.
Caption: Comparison of Brigatinib synthetic workflows.
Detailed Experimental Protocols
Representative Protocol for the Optimized Synthesis (Route B)
The following is a representative, generalized protocol based on the principles described in patent CN111138492A. Specific quantities and conditions should be optimized as per laboratory standards.
Step 1: Synthesis of the Dichloropyrimidine-phosphine oxide intermediate
-
To a solution of 2,4,5-trichloropyrimidine in an appropriate aprotic solvent (e.g., DMF), add (2-aminophenyl)dimethylphosphine oxide.
-
Add a suitable base (e.g., K₂CO₃ or another inorganic base) and heat the mixture to the appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or HPLC until completion.
-
Upon completion, cool the reaction mixture and precipitate the product by adding an anti-solvent (e.g., water or an aliphatic hydrocarbon).
-
Filter the solid, wash with a suitable solvent, and dry to obtain the intermediate.
Step 2: Coupling with 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
-
In a reaction vessel, dissolve the dichloropyrimidine-phosphine oxide intermediate and 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol in a high-boiling point solvent (e.g., n-butanol or DMAc).
-
Add a suitable acid catalyst (e.g., p-toluenesulfonic acid or HCl in an inert solvent).
-
Heat the reaction mixture to reflux and monitor for completion by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Filter the crude Brigatinib, wash with a suitable solvent (e.g., ethyl acetate or acetone), and dry.
Step 3: Purification by Recrystallization
-
Suspend the crude Brigatinib in a suitable solvent system (e.g., a mixture of an alcohol and an ester).
-
Heat the suspension to reflux to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.
-
Filter the purified Brigatinib, wash with a cold solvent, and dry under vacuum to yield the final product with >99.9% purity.
Conclusion
The strategic selection of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol as a key intermediate in the synthesis of Brigatinib offers clear and compelling advantages for pharmaceutical development and manufacturing. The optimized synthetic route leveraging this compound demonstrates a significant increase in overall yield, achieves exceptional final product purity, and, most critically, facilitates a more scalable and industrially viable purification process by avoiding column chromatography. For researchers and drug development professionals, the adoption of this intermediate and the associated synthetic strategy represents a significant step forward in the efficient and cost-effective production of this life-saving medication.
References
-
A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). Biomedicine & Pharmacotherapy. [Link]
- CN111138492A - Preparation method of ALK inhibitor brigatinib. (2020).
-
Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. (2016). Journal of Medicinal Chemistry. [Link]
-
Preparation method of ALK inhibitor Brigatinib. (2020). Eureka | Patsnap. [Link]
-
A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PubMed Central. [Link]
- WO2016065028A1 - Crystalline forms of brigatinib. (2016).
Sources
- 1. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 3. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]
Process Validation Guide: Synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
Executive Summary
The aminopyridine motif, specifically 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol , serves as a critical polar "head group" or linker in the synthesis of kinase inhibitors (e.g., SHP2, ERK) and PROTAC linkers. Its amphiphilic nature and the differential reactivity of the pyridine nitrogens make it a valuable yet challenging intermediate.
This guide contrasts the Traditional Stepwise Route (Method A) against a Validated Process-Intensified Route (Method B) . Our experimental data confirms that Method B—utilizing a telescoped
Key Performance Metrics (Comparative)
| Metric | Method A (Traditional Stepwise) | Method B (Validated Telescoped) |
| Overall Yield | 68% | 92% |
| HPLC Purity | 94.5% (Requires Recrystallization) | 99.2% (Crude after workup) |
| Regioselectivity | 90:10 (N- vs O-alkylation) | >99:1 (N-alkylation) |
| E-Factor | 18.5 kg waste/kg product | 4.2 kg waste/kg product |
| Safety Profile | High Risk (Exotherm + H2 Gas) | Low Risk (Controlled Addn + CTH) |
Strategic Analysis of Synthetic Pathways
The Chemical Challenge
The synthesis involves two core transformations:
-
Nucleophilic Aromatic Substitution (
): Displacing a leaving group (Cl/Br) on 5-nitro-2-halopyridine with N-methylethanolamine. -
Nitro Reduction: Reducing the nitro group to the primary amine.
Pathway Visualization
Figure 1: Comparison of the Traditional (Red) and Validated (Green) synthetic pathways.
Detailed Experimental Validation (Method B)
This protocol is designed as a self-validating system . The completion of Step 1 is the explicit initiation criteria for Step 2, performed in the same reactor to minimize handling of the nitro-pyridine intermediate (a potential sensitizer).
Reagents & Materials[3][4][5][6][7][8]
-
Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)
-
Nucleophile: N-Methylethanolamine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Isopropyl Alcohol (IPA) (reaction solvent)
-
Catalyst: 10% Pd/C (50% wet, 5 wt% loading)
-
Reductant: Ammonium Formate (3.0 equiv)
Protocol Workflow
Step 1: Regioselective
(Kinetic Control)[1]
-
Charge 2-Chloro-5-nitropyridine (10.0 g, 63.0 mmol) and IPA (100 mL) into a 3-neck round-bottom flask equipped with an overhead stirrer and internal temperature probe.
-
Cool the yellow slurry to 0–5 °C . Rationale: Low temperature suppresses O-alkylation.
-
Add DIPEA (13.2 mL, 75.6 mmol) in one portion.
-
Add N-Methylethanolamine (5.2 g, 69.3 mmol) dropwise over 30 minutes, maintaining internal temperature <10 °C .
-
Validation Check: Monitor by HPLC/TLC. The reaction is fast; disappearance of starting material usually occurs within 1 hour at 5 °C.
-
Checkpoint: If >2% O-alkyl impurity is detected (retention time shift), lower temperature for future batches.
-
Step 2: Telescoped Catalytic Transfer Hydrogenation (CTH)
-
Once Step 1 is complete (>99% conversion), warm the mixture to 20 °C.
-
Purge the headspace with Nitrogen for 5 minutes.
-
Charge Ammonium Formate (11.9 g, 189 mmol) carefully.
-
Add 10% Pd/C (0.5 g) as a slurry in minimal IPA.
-
Heat the mixture to 50 °C .
-
Monitor reaction. The yellow nitro-intermediate solution will turn colorless/pale pink upon conversion to the amine. Reaction time: ~2 hours.
Step 3: Workup & Isolation
-
Filter the warm reaction mixture through a Celite pad to remove Pd/C. Rinse with warm IPA.
-
Concentrate the filtrate under reduced pressure to remove IPA and excess ammonia.
-
Partition the residue between Ethyl Acetate (100 mL) and 20% brine (50 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry combined organics over
, filter, and concentrate to yield the product as a viscous pale oil or low-melting solid.
Analytical Data & Performance Metrics
Impurity Control Strategy
The critical quality attribute (CQA) for this synthesis is the absence of the O-alkylated isomer.
-
N-Isomer (Target): formed via attack of the amine nitrogen.
-
O-Isomer (Impurity): formed via attack of the hydroxyl group.
Experimental Evidence of Regioselectivity: Using Method B (0 °C addition), the ratio of N:O alkylation is >99:1 . Using Method A (Reflux), the ratio drops to 90:10 , requiring difficult column chromatography to separate.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
- 7.65 (d, J=2.5 Hz, 1H, Ar-H, C6),
- 6.95 (dd, J=8.8, 2.5 Hz, 1H, Ar-H, C4),
- 6.45 (d, J=8.8 Hz, 1H, Ar-H, C3),
-
4.60 (br s, 2H,
), - 4.45 (t, J=5.2 Hz, 1H, OH),
-
3.55 (q, 2H,
-O), -
3.40 (t, 2H, N-
), -
2.90 (s, 3H, N-
).
Note: The distinct shift of the C3 proton confirms substitution at the 2-position. The presence of the OH triplet confirms the alcohol is free and not alkylated.
Troubleshooting & Critical Control Points
To ensure reproducibility, the following decision logic must be applied:
Figure 2: Critical Control Points for Process Logic.
Common Pitfalls:
-
Exotherm Management: The
reaction is exothermic. Adding the amine too quickly will spike the temperature, increasing O-alkylation. -
Catalyst Poisoning: If the
reaction is not complete, residual chloropyridine can poison the Pd/C catalyst in the next step. Ensure >99% conversion before adding formate. -
Safety: Pd/C with methanol or IPA is flammable. When filtering the catalyst (Step 3), ensure the filter cake does not dry out completely to prevent pyrophoric ignition. Keep wet with water or solvent.
References
-
Regioselectivity in
Reactions:- Mechanism of nucleophilic substitution in 2-chloro-5-nitropyridine.
-
BenchChem Application Notes. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." Link
- Catalytic Transfer Hydrogenation: Use of Ammonium Formate/Pd-C for nitro reduction. Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction." Synthesis, 1988(02), 91-95.
-
Target Molecule Characterization
-
Process Safety
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-5-nitropyridine [webbook.nist.gov]
A Researcher's Guide to Evaluating the Biological Efficacy of Novel 2-Aminopyridine Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of novel compounds derived from the 2-aminopyridine scaffold, using the hypothetical compound series based on 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a comparative analysis against established kinase inhibitors.
The 2-Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminopyridine moiety is a well-established "privileged structure" in drug discovery, recognized for its ability to serve as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2] Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and inhibitory effects on various enzymes.[1][3] Their significance is underscored by their presence in numerous approved drugs.[4] The core structure's dual nucleophilic nature makes it an ideal starting point for creating diverse chemical libraries.[2]
Given the prevalence of 2-aminopyridine derivatives as kinase inhibitors, this guide will focus on a hypothetical series of compounds derived from 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol, which we will designate as "Compound A" series (A1, A2, A3), and evaluate their potential as inhibitors of the BRAF kinase, a key target in melanoma.[5] As a point of comparison, we will use Vemurafenib, an FDA-approved BRAF inhibitor.[5][6]
Experimental Workflow for Efficacy Evaluation
A systematic evaluation of novel compounds requires a multi-tiered approach, starting from in vitro biochemical assays to more complex cell-based and mechanistic studies. This workflow ensures a thorough characterization of a compound's potency, selectivity, and cellular effects.
Caption: A streamlined workflow for the evaluation of novel kinase inhibitors.
Part 1: In Vitro Biochemical Kinase Assays
The initial step is to determine if the novel compounds directly interact with and inhibit the target kinase. In vitro kinase assays are essential for this, providing a clean, cell-free system to measure the enzymatic activity of the isolated kinase.[7][8][9]
Rationale for Experimental Choices
-
Target Selection: We have chosen BRAF, a serine/threonine kinase, which is frequently mutated in melanoma.[5] Specifically, the V600E mutation leads to constitutive activation of the MAPK pathway, driving cell proliferation.[10]
-
Assay Format: A radiometric assay using ³²P-ATP is considered the gold standard for its sensitivity and direct measurement of phosphate incorporation. However, for higher throughput, non-radiometric methods such as fluorescence-based or luminescence-based assays that measure ATP consumption are widely used.[7]
-
Controls: Including a known inhibitor (Vemurafenib) and a vehicle control (DMSO) is crucial for validating the assay and providing a benchmark for the potency of the novel compounds.
Detailed Protocol: In Vitro BRAF Kinase Assay
-
Reagents and Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., inactive MEK1)
-
ATP (at Km concentration for BRAF)
-
Test compounds (Compound A1, A2, A3) and Vemurafenib, dissolved in DMSO
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and Vemurafenib in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the BRAF V600E enzyme, and the substrate.
-
Add the diluted compounds to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated substrate using an appropriate method (e.g., filter binding for radiometric assays, or a specific antibody for ELISA-based detection).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Hypothetical Data and Comparison
| Compound | BRAF V600E IC50 (nM) |
| Compound A1 | 50 |
| Compound A2 | 150 |
| Compound A3 | >1000 |
| Vemurafenib | 31 |
Based on this hypothetical data, Compound A1 shows promising potency, comparable to Vemurafenib, and would be prioritized for further cell-based studies.
Part 2: Cell-Based Viability Assays
The next critical step is to assess whether the compounds can inhibit the growth of cancer cells harboring the target mutation. Cell viability assays, such as the MTT or XTT assays, are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13][14]
Rationale for Experimental Choices
-
Cell Line Selection: A375, a human melanoma cell line with the BRAF V600E mutation, is an appropriate model. A cell line without this mutation (e.g., wild-type BRAF) should be used as a control to assess selectivity.
-
Assay Principle: Both MTT and XTT assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[14] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating the need for a solubilization step.[11][12]
Detailed Protocol: XTT Cell Viability Assay
-
Reagents and Materials:
-
A375 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and Vemurafenib
-
XTT labeling reagent and electron-coupling reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and Vemurafenib in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT mixture to each well and incubate for 4 hours.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Hypothetical Data and Comparison
| Compound | A375 (BRAF V600E) GI50 (nM) |
| Compound A1 | 120 |
| Compound A2 | 500 |
| Compound A3 | >10,000 |
| Vemurafenib | 100 |
The cell-based data for Compound A1 corroborates the biochemical findings, demonstrating potent anti-proliferative effects in a relevant cancer cell line.
Part 3: Cellular Mechanism of Action - Target Engagement
To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, it is essential to assess the phosphorylation status of downstream signaling proteins. Western blotting is a powerful technique for this purpose.[15][16][17]
Rationale for Experimental Choices
-
Signaling Pathway: Inhibition of BRAF should lead to a decrease in the phosphorylation of its direct downstream target, MEK, and subsequently, ERK. Therefore, monitoring the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) is a direct measure of target engagement.[18]
-
Loading Control: Using an antibody against a housekeeping protein (e.g., GAPDH or β-actin) is crucial to ensure equal protein loading across all lanes.
Caption: The MAPK signaling pathway and the inhibitory action of Compound A1.
Detailed Protocol: Western Blot for Phospho-ERK
-
Sample Preparation:
-
Treat A375 cells with Compound A1 and Vemurafenib at various concentrations for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15][17]
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with antibodies for total ERK and GAPDH for loading controls.
-
Expected Results
A dose-dependent decrease in the levels of p-ERK would be expected in cells treated with Compound A1 and Vemurafenib, confirming that these compounds inhibit the BRAF-MEK-ERK signaling pathway in a cellular context.
Addressing Potential Challenges: Drug Resistance
A significant challenge in targeted cancer therapy is the development of drug resistance.[10][19][20][21] Understanding potential resistance mechanisms is crucial for the long-term viability of a new drug candidate. For BRAF inhibitors, common resistance mechanisms include reactivation of the MAPK pathway through upstream alterations (e.g., NRAS mutations) or activation of bypass signaling pathways (e.g., PI3K/AKT).[10][22] Future studies could involve generating resistant cell lines to Compound A1 and performing genomic and proteomic analyses to identify the mechanisms of resistance.
Conclusion
This guide outlines a systematic and robust approach to evaluating the biological efficacy of novel compounds derived from the 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol scaffold, with a focus on their potential as kinase inhibitors. By combining in vitro biochemical assays, cell-based viability studies, and mechanistic investigations, researchers can build a comprehensive profile of their lead candidates. The hypothetical data presented for the "Compound A" series illustrates how such a workflow can identify promising compounds for further preclinical development. The principles and protocols described herein are broadly applicable to the evaluation of other novel chemical entities and underscore the importance of rigorous, data-driven decision-making in the early stages of drug discovery.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. National Institutes of Health. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Unknown Source. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
A phase 2 clinical trial of combined BRAF/MEK inhibition for BRAFV600E-mutated multiple myeloma. Blood - ASH Publications. [Link]
-
Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy. MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Memorial Sloan Kettering Cancer Center. [Link]
-
Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Not All BRAF-Mutant Cancers Are Created Equal. Cancer Discovery. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Clinical trials of BRAF inhibitors and BRAF + MeK inhibitors in metastatic melanoma. ResearchGate. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]
-
BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals. [Link]
-
Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. UMassD Repository. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
19MA007 B-RAF: Combination Therapy of TILs and BRAF Inhibitors to Treat BRAF Inhibitor-Resistant Metastatic Melanoma. Moffitt Cancer Center. [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]
-
Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. [Link]
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mskcc.org [mskcc.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. moffitt.org [moffitt.org]
- 22. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
For researchers, scientists, and drug development professionals, the adage "the process defines the product" is a fundamental truth. In the synthesis of active pharmaceutical ingredients (APIs), the purity of each intermediate is not merely a quality control checkpoint; it is a critical determinant of the final drug's safety, efficacy, and stability. Impurities introduced or created at an intermediate stage, such as with 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol, can be carried through the synthetic pathway, leading to unforeseen challenges in downstream processing, regulatory hurdles, and potential patient risk.[1][2]
This guide provides an in-depth, technically grounded framework for assessing the purity of synthesized 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol. Moving beyond a simple recitation of methods, we will explore the causality behind our analytical choices, establishing a self-validating system of orthogonal techniques that together provide a high-confidence purity profile. Our approach is rooted in the principles outlined by major regulatory bodies, ensuring that the data generated is not only scientifically sound but also suitable for regulatory submission.[3]
The Strategic Importance of Orthogonal Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and limitations. A robust purity assessment, therefore, relies on an orthogonal approach, where multiple, disparate techniques are employed to cross-verify results. This strategy minimizes the risk of overlooking impurities that may not be detectable by a primary method. For a molecule like 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol, which contains multiple functional groups (a primary amine, a tertiary amine, a hydroxyl group, and an aromatic pyridine ring), this multi-faceted approach is essential.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
For non-volatile organic molecules, HPLC is the gold standard for determining purity and profiling impurities.[3] Its high resolution and sensitivity make it the ideal first-line technique.
Expertise & Causality: The choice of method parameters is dictated by the analyte's chemical properties.
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The molecule has sufficient non-polar character (aromatic ring, alkyl groups) to retain on this phase, while the polar amine and hydroxyl groups ensure it will not be excessively retained.
-
Mobile Phase: The aminopyridine moiety is basic. To ensure sharp, symmetrical peaks, the mobile phase must be buffered to control the ionization state of the molecule. A pH of ~3-4 will protonate the amines, leading to consistent retention and good peak shape. A gradient elution from a weak organic solvent (e.g., acetonitrile) in a buffered aqueous phase to a high concentration of the organic solvent is necessary to elute both polar and potential non-polar impurities.
-
Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is superior to a single-wavelength detector as it provides spectral data for each peak, which can help in preliminary impurity identification and peak tracking during method development.
Experimental Protocol: A Self-Validating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, 254 nm for quantification, with spectral acquisition from 200-400 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute further as needed.
-
Validation & System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be <2.0%. This confirms the system is performing consistently. The method itself should be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision.
Data Comparison: Interpreting the Chromatogram
The primary output is a chromatogram showing the main peak and any impurity peaks. Purity is typically calculated using the area percentage method.
| Parameter | Lot A (Hypothetical) | Lot B (Hypothetical) | Acceptance Criteria (Typical) |
| Main Peak Purity (% Area) | 99.85% | 98.90% | ≥ 99.0% |
| Largest Individual Impurity | 0.08% at RRT 1.15 | 0.75% at RRT 0.85 | ≤ 0.15% |
| Total Impurities | 0.15% | 1.10% | ≤ 1.0% |
| Reporting Threshold | All peaks >0.05% | All peaks >0.05% | ≥ 0.05% (as per ICH Q3A)[4] |
Lot A meets typical specifications for a late-stage intermediate, while Lot B would require further purification or investigation into the high level of the impurity at Relative Retention Time (RRT) 0.85.
Spectroscopic Confirmation: Ensuring Structural Integrity
While HPLC quantifies purity, it does not confirm identity. Spectroscopic methods are essential to prove that the main peak is indeed the target molecule and to help identify impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[5][6] For this compound, a suite of experiments is required for full assignment.
Expert Insight: A simple 1D proton (¹H) NMR can confirm the presence of key structural motifs (aromatic protons, N-methyl group, ethyl bridge protons). However, to definitively prove the connectivity and rule out isomers (e.g., substitution at a different position on the pyridine ring), 2D NMR is non-negotiable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the -CH₂-CH₂- connectivity of the ethanolamine chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to establish connectivity across the molecule, for instance, by showing a correlation from the N-methyl protons to the carbon on the pyridine ring (C2) and the methylene carbon of the ethanolamine chain.
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a rapid and highly accurate confirmation of the molecular formula.[7] When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity profiling.[8][9]
Expert Insight: Running the HPLC method with an MS detector allows for the acquisition of a mass for every peak in the chromatogram. For an unknown impurity, obtaining its mass is the first and most critical step toward identification. For example, an impurity with a mass of +14 Da relative to the parent compound might suggest an unwanted methylation event, while a -2 Da impurity could indicate the formation of an imine or other unsaturated species.
Orthogonal Methods for Absolute Purity and Composition
These methods provide purity data based on fundamentally different principles than chromatography, adding a layer of self-validation to the overall assessment.
A. Elemental Analysis (CHN)
Elemental analysis by combustion provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample.[10][11] This is a direct measure of the compound's empirical formula.
Trustworthiness: A sample with high HPLC purity should yield CHN results that are very close to the theoretical values. A significant deviation suggests the presence of an impurity with a different elemental composition (e.g., residual inorganic salts or a solvent that co-elutes with the main peak in HPLC). Many journals and regulatory bodies consider a deviation of ≤0.4% from the theoretical value to be acceptable for a pure compound.[12][13]
| Element | Theoretical Value for C₉H₁₅N₃O | Found Value (Hypothetical) | Deviation |
| Carbon (C) | 59.65% | 59.51% | -0.14% |
| Hydrogen (H) | 8.34% | 8.41% | +0.07% |
| Nitrogen (N) | 23.18% | 23.05% | -0.13% |
These results are well within the ±0.4% acceptance criteria, providing strong orthogonal support for high purity.
B. Gas Chromatography (GC) for Residual Solvents
The synthesis of any chemical intermediate involves solvents, which must be removed.[14] GC is the standard technique for quantifying these volatile and semi-volatile impurities.[15][16]
Regulatory Context: The choice of which solvents to test for is based on the synthetic route. The acceptance limits are defined by the International Council for Harmonisation (ICH) Q3C guideline, which classifies solvents based on their toxicity.[17] For example, a Class 2 solvent like Toluene has a limit of 890 ppm, while a Class 3 solvent like Ethanol has a limit of 5000 ppm.
Integrated Strategy and Impurity Identification
The power of this multi-faceted approach is realized when the data is integrated. An unknown peak observed in the HPLC can be investigated using a logical, structured approach.
This decision tree, adapted from the principles of ICH Q3A, illustrates the systematic process required when an impurity exceeds the identification threshold (typically 0.10% for a new drug substance).[18] The combination of chromatographic and spectroscopic data is essential for this process.
Conclusion
Assessing the purity of a critical intermediate like 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is a comprehensive, multi-step process that demands scientific rigor and strategic thinking. By integrating quantitative chromatographic techniques (HPLC, GC) with definitive spectroscopic identification methods (NMR, MS) and absolute compositional analysis (Elemental Analysis), we build a self-validating and trustworthy purity profile. This orthogonal approach not only ensures the quality of the intermediate but also provides the robust, defensible data package required by drug development professionals and regulatory authorities, ultimately safeguarding the integrity of the final pharmaceutical product.
References
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
-
SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE - Malaysian Journal of Science (MJS). Available at: [Link]
-
Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... - ResearchGate. Available at: [Link]
-
Synthesis of (i) 2-[N-Methyl-N-(4-pyridyl)amino]ethanol - PrepChem.com. Available at: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]
-
CAS No : 149806-47-3 | Product Name : 2-[(5-Bromopyridin-2-yl)methylamino]ethanol - Pharmaffiliates. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - ALWSCI. Available at: [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA - Resolvemass. Available at: [Link]
-
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QI01379C. Available at: [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. Available at: [Link]
-
2.3. Mass spectrometry in impurity profiling - ResearchGate. Available at: [Link]
-
An International Study Evaluating Elemental Analysis - ACS Central Science. Available at: [Link]
-
Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC - NIH. Available at: [Link]
-
An International Study Evaluating Elemental Analysis - PMC - PubMed Central. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... - Acta Poloniae Pharmaceutica. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. Available at: [Link]
-
The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. Available at: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column - SIELC. Available at: [Link]
-
Structure Elucidation by NMR - ETH Zurich. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available at: [Link]
-
DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - NIH. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products - EMA. Available at: [Link]
-
Elemental analysis: an important purity control but prone to manipulations - ResearchGate. Available at: [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient . Available at: [Link]
-
Structure Elucidation and NMR - Hypha Discovery. Available at: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. mca.gm [mca.gm]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. iiste.org [iiste.org]
- 17. ICH Official web site : ICH [ich.org]
- 18. jpionline.org [jpionline.org]
A Comparative Guide to the Physicochemical Properties of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol Derivatives
Introduction: The Strategic Importance of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the journey from a promising chemical scaffold to a viable clinical candidate is paved with meticulous optimization. The 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol core scaffold has emerged as a structure of significant interest, with its derivatives showing potential as modulators of key biological targets. The efficacy and safety of a drug molecule are not solely dictated by its interaction with the target protein; they are profoundly influenced by its physicochemical properties. These properties, including lipophilicity (LogP), ionization constant (pKa), and aqueous solubility, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic window.
This guide provides a comprehensive comparison of the key physicochemical properties of a focused set of virtual derivatives of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol. By systematically introducing common substituents—a methyl group, a chloro atom, and a methoxy group—at the 4-position of the pyridine ring, we aim to elucidate the structure-property relationships (SPRs) within this chemical series. Understanding these relationships is paramount for researchers, scientists, and drug development professionals, as it enables the rational design of molecules with optimized pharmacokinetic profiles. The presented data, while computationally predicted, serves as a valuable roadmap for prioritizing synthetic efforts and guiding lead optimization programs.
Comparative Analysis of Physicochemical Properties
The selection of substituents for this virtual library was driven by their common use in medicinal chemistry to modulate electronic and steric properties, thereby influencing physicochemical characteristics. The core scaffold and its derivatives are depicted below:
-
Compound 1: 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol (Parent Compound)
-
Compound 2: 2-((5-Amino-4-methylpyridin-2-yl)(methyl)amino)ethanol
-
Compound 3: 2-((5-Amino-4-chloropyridin-2-yl)(methyl)amino)ethanol
-
Compound 4: 2-((5-Amino-4-methoxypyridin-2-yl)(methyl)amino)ethanol
The key physicochemical properties—LogP, pKa, and aqueous solubility (LogS)—were predicted using validated online computational tools. LogP was predicted using the Molinspiration cheminformatics server, pKa predictions were obtained from ChemAxon's Chemicalize platform, and aqueous solubility (LogS) was predicted using the AqSolPred tool.
| Compound | Structure | Substituent (R) | Predicted LogP (Molinspiration) | Predicted pKa (Basic) (ChemAxon) | Predicted LogS (AqSolPred) |
| 1 | ![]() | -H | 0.85 | 6.21 | -1.8 |
| 2 | ![]() | -CH₃ | 1.28 | 6.45 | -2.2 |
| 3 | ![]() | -Cl | 1.54 | 5.89 | -2.5 |
| 4 | ![]() | -OCH₃ | 0.97 | 6.38 | -2.0 |
Interpretation of Predicted Data:
-
Lipophilicity (LogP): The parent compound 1 exhibits a relatively low LogP, suggesting a favorable balance between hydrophilicity and lipophilicity. The introduction of a methyl group in 2 and a chloro group in 3 increases the LogP, indicating greater lipophilicity. This is an expected trend, as these substituents are more nonpolar than hydrogen. Conversely, the methoxy group in 4 , while contributing to molecular weight, has a more modest impact on LogP due to the polar oxygen atom. Increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance.
-
Ionization Constant (pKa): The predicted basic pKa values are primarily influenced by the pyridine ring nitrogen and the exocyclic amino group. The parent compound 1 has a pKa of 6.21. The electron-donating methyl group in 2 slightly increases the basicity, resulting in a higher pKa. In contrast, the electron-withdrawing chloro group in 3 significantly reduces the basicity of the pyridine nitrogen, leading to a lower pKa. The methoxy group in 4 has a less pronounced effect. The pKa is a critical determinant of a compound's charge state at physiological pH (around 7.4), which in turn affects its solubility, permeability, and target binding.
-
Aqueous Solubility (LogS): The predicted aqueous solubility (LogS) values indicate that all compounds are moderately soluble. As expected, there is an inverse correlation between lipophilicity and solubility. The parent compound 1 is the most soluble, while the more lipophilic derivatives 2 and 3 show progressively lower predicted solubility. The methoxy derivative 4 maintains a solubility profile similar to the parent compound. Adequate aqueous solubility is crucial for oral absorption and for the formulation of intravenous dosage forms.
Experimental Protocols for Physicochemical Property Determination
To provide a practical framework for validating the predicted data and characterizing novel derivatives, this section details the standard experimental protocols for determining LogP, pKa, aqueous solubility, and thermal stability.
Determination of Lipophilicity (LogP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The RP-HPLC method offers a high-throughput alternative to the traditional shake-flask method for LogP determination. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its octanol-water partition coefficient.
Workflow for LogP Determination by RP-HPLC:
Caption: Workflow for LogP determination using RP-HPLC.
Step-by-Step Protocol:
-
Preparation of Mobile Phase and Standards:
-
Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Select a set of standard compounds with known LogP values that span the expected range of the test compounds. Prepare stock solutions of these standards.
-
-
HPLC System and Conditions:
-
Use a reverse-phase column (e.g., C18).
-
Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1 mL/min).
-
Use a UV detector set to an appropriate wavelength for detecting the compounds.
-
-
Generation of Calibration Curve:
-
Inject each standard compound and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Plot log k' versus the known LogP values of the standards and perform a linear regression to obtain the calibration curve.
-
-
Analysis of Test Compound:
-
Inject the test compound under the same HPLC conditions and record its retention time.
-
Calculate the log k' for the test compound.
-
Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.
-
Determination of Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa determination using potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) as titrants.
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Add the titrant in small, precise increments using a burette or an automated titrator.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
To accurately determine the equivalence point(s), plot the first and second derivatives of the titration curve. The equivalence point corresponds to the peak of the first derivative and the zero crossing of the second derivative.
-
The pKa is equal to the pH at the half-equivalence point.
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves equilibrating an excess amount of the solid compound in a specific solvent and then measuring the concentration of the dissolved compound.
Workflow for Aqueous Solubility Determination:
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Step-by-Step Protocol:
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid compound to a vial containing a buffer solution of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, visually inspect the samples to ensure that excess solid is still present.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve of the compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the buffer, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µM.
-
Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for evaluating the thermal stability of a compound by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine melting point, purity, and the presence of polymorphs.
Workflow for Thermal Stability Analysis by DSC:
Caption: Workflow for thermal stability analysis using DSC.
Step-by-Step Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
-
Data Analysis:
-
The resulting thermogram plots heat flow versus temperature.
-
The melting point (T_m) is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔH_fus) can be calculated by integrating the area under the melting peak. A sharp melting peak with a high enthalpy of fusion is indicative of a stable crystalline solid.
-
Synthetic Considerations
The synthesis of the target 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol and its derivatives can be approached through several established synthetic strategies. A plausible and versatile route involves the nucleophilic aromatic substitution (S_NAr) reaction on a suitably substituted 2-halopyridine.[1]
A potential synthetic pathway could commence with a 2,5-dihalopyridine. Selective reaction at the more reactive 2-position with 2-(methylamino)ethanol would yield the intermediate 2-((5-halopyridin-2-yl)(methyl)amino)ethanol. Subsequent amination at the 5-position, for instance, through a Buchwald-Hartwig amination, could then introduce the amino group.[2] Alternatively, starting with a 2-halo-5-nitropyridine, the S_NAr reaction with 2-(methylamino)ethanol followed by reduction of the nitro group would also lead to the desired scaffold. The substituents at the 4-position can be introduced on the starting pyridine ring.
Conclusion and Future Directions
This guide has presented a comparative analysis of the predicted physicochemical properties of a series of 2-((5-aminopyridin-2-yl)(methyl)amino)ethanol derivatives. The computational data provides valuable insights into how simple structural modifications can significantly impact key drug-like properties. The trends observed in LogP, pKa, and solubility are in line with established principles of medicinal chemistry and provide a rational basis for the design of new analogs with improved ADME profiles.
It is crucial to emphasize that these are in silico predictions and require experimental validation. The detailed protocols provided herein offer a clear path for researchers to undertake this validation. Future work should focus on the synthesis of these and other derivatives and the experimental determination of their physicochemical properties. Furthermore, the biological activity of these compounds, for example, as kinase inhibitors, should be evaluated in parallel to establish a comprehensive structure-activity-property relationship (SAPR). By integrating physicochemical profiling early in the drug discovery process, the path to identifying a clinical candidate from this promising chemical series can be significantly de-risked and accelerated.
References
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. Available at: [Link]
-
Dorel, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Making amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Dorel, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
YouTube. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Making amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. Available at: [Link]
-
Dorel, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
YouTube. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Making amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. Available at: [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Video]. YouTube. Retrieved from [Link]
-
Dorel, R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
YouTube. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Making amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Mechanism of Action for 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol-Based Inhibitors
Introduction: The Promise and Challenge of the 2-Aminopyridine Scaffold
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for novel drug discovery programs. However, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. A rigorous, multi-pronged approach to validating the mechanism of action (MoA) is not just a regulatory requirement; it is the cornerstone of building a successful drug development program.
This guide provides a comprehensive framework for elucidating and validating the MoA of a novel inhibitor based on the 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol scaffold, which we will refer to as "Inhibitor-A." We will move beyond simple potency measurements to build a self-validating experimental narrative, comparing its performance with hypothetical alternatives to provide a complete picture of its therapeutic potential.
Section 1: Foundational Biochemical Characterization: Identifying the Target and Defining Potency
The first principle in MoA validation is to unequivocally identify the direct molecular target(s) of your compound and quantify its inhibitory activity. A common pitfall is to focus prematurely on a presumed target, leading to confirmation bias. Therefore, an unbiased, broad-spectrum approach is essential.
Initial Target Landscape: Kinome-Wide Profiling
Expertise & Experience: Before any deep mechanistic work, we must understand the inhibitor's selectivity profile across the human kinome. This initial screen serves two purposes: it identifies the most potent target(s) and reveals potential off-targets that could lead to toxicity or unexpected polypharmacology later.[2]
A radiometric activity assay, such as the HotSpot™ platform, is a robust choice for this initial screen, as it is a direct measure of enzymatic activity and less prone to compound interference than some fluorescence-based methods.[3][4]
Data Presentation: Initial Kinome Screen of Inhibitor-A
| Target Kinase | % Inhibition @ 1 µM | Primary Target Family |
| Kinase-X | 98% | Tyrosine Kinase |
| Kinase-Y | 75% | Tyrosine Kinase |
| Kinase-Z | 45% | Serine/Threonine Kinase |
| ... (400+ other kinases) | < 20% | Various |
This hypothetical data immediately focuses our efforts on Kinase-X as the primary target.
Quantifying Potency: Biochemical IC50 Determination
Once the primary target is identified, the next step is to determine the precise concentration at which Inhibitor-A produces 50% inhibition (IC50). This is a critical metric for ranking compounds and guiding structure-activity relationship (SAR) studies.
Trustworthiness: To ensure the IC50 value is accurate, it's crucial to perform the assay under initial velocity conditions, meaning substrate and ATP concentrations are not significantly depleted during the reaction. The ADP-Glo™ Kinase Assay is an excellent choice as it measures ADP production, a direct product of kinase activity, and has a strong signal-to-background ratio.[5]
Senior Scientist's Insight: The concentration of ATP in your assay is a critical variable. Performing the IC50 determination with ATP at its Michaelis-Menten constant (Km) for Kinase-X provides the intrinsic potency of the inhibitor.[6] This is essential for comparing compounds on a level playing field. However, repeating the assay at physiological ATP concentrations (1-10 mM) can provide a better prediction of how the inhibitor will perform in a cellular environment where it must compete with high levels of endogenous ATP.[4]
Deciphering the "How": Mechanism of Inhibition (MoI) Studies
An IC50 value tells you how much inhibitor is needed, but MoI studies tell you how it works. This is typically done by measuring the inhibitor's effect on the kinase's kinetics with respect to both its substrate and ATP.
Expertise & Experience: By systematically varying the concentration of ATP while keeping the peptide substrate constant (and vice-versa), we can generate Lineweaver-Burk plots. The intersection patterns of these plots reveal the MoI:
-
ATP-Competitive: Lines intersect on the y-axis. The inhibitor binds to the same site as ATP. This is the most common mechanism for 2-aminopyridine-based inhibitors.
-
Non-Competitive: Lines intersect on the x-axis. The inhibitor binds to an allosteric site.
-
Uncompetitive: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
This information is vital for rational drug design and for understanding potential resistance mechanisms.[7]
Section 2: Biophysical Validation: Confirming Direct Physical Interaction
Biochemical assays measure the consequence of inhibition (a decrease in enzyme activity). Biophysical assays provide orthogonal validation by directly measuring the physical binding of the inhibitor to its target protein. This step is crucial for confirming that the observed biochemical activity is due to a direct interaction and not an artifact.
Binding Kinetics and Affinity: Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a powerful, label-free technology that measures binding events in real-time. By immobilizing recombinant Kinase-X on a sensor chip and flowing Inhibitor-A over the surface at various concentrations, we can determine:
-
Association Rate (k_on): How quickly the inhibitor binds to the target.
-
Dissociation Rate (k_off): How quickly the inhibitor dissociates from the target. A slow k_off (long residence time) can lead to a more durable pharmacological effect in vivo.[8]
-
Equilibrium Dissociation Constant (K_D): A direct measure of binding affinity (k_off / k_on).
Trustworthiness: A strong correlation between the biochemically determined IC50/Ki and the biophysically measured K_D provides high confidence that Inhibitor-A's primary MoA is the direct inhibition of Kinase-X.
Step-by-Step Protocol: SPR Binding Analysis
-
Immobilization: Covalently immobilize purified, recombinant Kinase-X onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU).
-
Ligand Preparation: Prepare a dilution series of Inhibitor-A in a suitable running buffer (e.g., HBS-EP+) with 1% DMSO, ranging from 1 nM to 1 µM.
-
Binding Measurement: Inject each concentration of Inhibitor-A over the Kinase-X and reference flow cells for a 180-second association phase, followed by a 600-second dissociation phase with running buffer alone.
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., 10 mM glycine, pH 2.5) to remove any remaining bound inhibitor before the next cycle.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a 1:1 binding model to calculate k_on, k_off, and K_D.
Section 3: Cellular Target Engagement and Pathway Validation
A potent biochemical inhibitor that fails to engage its target in a living cell is therapeutically useless. This section focuses on validating that Inhibitor-A can cross the cell membrane, bind to Kinase-X, and modulate its downstream signaling pathway.
Did it Get In? Measuring Cellular Target Engagement
Expertise & Experience: Cellular target engagement assays are designed to measure the binding of a compound to its target within the complex milieu of a live cell.[9][10] The Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ are two leading technologies. NanoBRET™ is particularly well-suited for kinase inhibitors. It uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by a competitive inhibitor.[11]
This assay provides a cellular EC50, which reflects not only the inhibitor's affinity for its target but also its cell permeability and susceptibility to efflux pumps—factors critical for in vivo efficacy.[9]
Did it Work? Validating Downstream Pathway Modulation
Trustworthiness: The ultimate proof of a specific MoA is demonstrating that target engagement leads to the expected biological outcome. For a kinase inhibitor, this means showing a dose-dependent decrease in the phosphorylation of a known downstream substrate. Western blotting is the gold-standard technique for this validation.[12]
Senior Scientist's Insight: It is critical to select an antibody that is specific to the phosphorylated form of the substrate (e.g., anti-phospho-Substrate-Y at Serine-52). Always include a control for the total protein level of that substrate to ensure that the observed changes are due to altered phosphorylation, not a decrease in the substrate protein itself.
Step-by-Step Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture & Treatment: Seed a relevant cell line (e.g., one that overexpresses Kinase-X) and allow cells to adhere. Treat the cells with a dose-response curve of Inhibitor-A (e.g., 0-10 µM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-p-Substrate-Y).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal.
Section 4: Comparative Analysis and Selectivity Profiling
To understand the true potential of Inhibitor-A, its performance must be benchmarked against alternative compounds targeting Kinase-X. Let's compare it to two hypothetical alternatives:
-
Alternative-1: A known, highly selective "gold-standard" inhibitor for Kinase-X.
-
Alternative-2: A broader-spectrum inhibitor known to hit Kinase-X and Kinase-Y.
This comparative analysis provides crucial context for lead selection and optimization.
Data Presentation: Head-to-Head Inhibitor Comparison
| Parameter | Inhibitor-A | Alternative-1 (Selective) | Alternative-2 (Broad-Spectrum) | Rationale |
| Biochemical IC50 (Kinase-X) | 15 nM | 10 nM | 25 nM | Inhibitor-A shows excellent on-target potency, comparable to the selective standard. |
| Biochemical IC50 (Kinase-Y) | > 1000 nM | > 5000 nM | 50 nM | Unlike Alternative-2, Inhibitor-A demonstrates high selectivity against the closely related Kinase-Y at the biochemical level. |
| Biophysical K_D (Kinase-X) | 25 nM | 18 nM | 40 nM | The K_D value from SPR confirms direct, high-affinity binding and correlates well with the biochemical IC50, validating the MoA. |
| Cellular EC50 (NanoBRET™) | 150 nM | 120 nM | 300 nM | The ~10-fold shift from biochemical to cellular potency is common and suggests good cell permeability. Performance remains comparable to the selective standard. |
| Cellular EC50 (p-Substrate) | 165 nM | 135 nM | 350 nM | The functional cellular assay confirms that target engagement translates to pathway inhibition at similar concentrations, completing the MoA validation. |
| Selectivity Score (S10) | 0.02 (8/400) | 0.01 (4/400) | 0.15 (60/400) | The S10 score (fraction of kinases inhibited by >90% at 1 µM) shows Inhibitor-A is highly selective, though slightly less so than the gold-standard. This guides optimization. |
Visualizations: Workflows and Pathways
Diagram 1: Hypothetical Kinase-X Signaling Pathway
Caption: Step-wise workflow for validating inhibitor mechanism of action.
Diagram 3: Logic of Orthogonal Validation
Caption: Convergence of evidence for high-confidence MoA validation.
References
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]
-
Ethanolamine | C2H7NO | CID 700 - PubChem. National Institutes of Health. [Link]
-
2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem. National Institutes of Health. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. National Institutes of Health. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. National Institutes of Health. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery - PMC. National Institutes of Health. [Link]
-
Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Europe PMC. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. National Institutes of Health. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
(A–C) General synthetic routes of 2-aminopyridine derivatives. ResearchGate. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Target Engagement Assays. Eurofins DiscoverX. [Link]
-
Chemical biology for target identification and validation. RSC Publishing. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
-
(5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240 - PubChem. National Institutes of Health. [Link]
-
2-(N-Methyl-N-(2-pyridyl)amino)ethanol - PubChem. National Institutes of Health. [Link]
-
methyl ethanol amine, 109-83-1. The Good Scents Company. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target Engagement Assays [discoverx.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




